molecular formula C₁₄H₇N₂Na₃O₉S B1161452 Olsalazine O-Sulfate Sodium Salt

Olsalazine O-Sulfate Sodium Salt

Cat. No.: B1161452
M. Wt: 448.25
Attention: For research use only. Not for human or veterinary use.
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Description

Olsalazine O-Sulfate Sodium Salt is a major human metabolite of the anti-inflammatory prodrug Olsalazine Sodium . Olsalazine is designed to deliver mesalamine (5-aminosalicylic acid) specifically to the colon, where intestinal bacteria cleave its azo bond to release the active therapeutic moiety . In humans, a small fraction (0.1%) of the parent drug is metabolized in the liver to form Olsalazine O-Sulfate . This metabolite is characterized by a significantly prolonged elimination half-life of approximately 7 days, making it a critical subject for pharmacokinetic and drug metabolism studies . As a key circulating metabolite, this compound provides essential scientific value for researchers investigating the complete metabolic profile, bioavailability, and clearance pathways of olsalazine and related prodrugs. Its primary research applications include advanced analytical method development for quantifying metabolites, exploring drug-drug interactions, and understanding inter-individual variation in drug metabolism. This compound is for research use only and is a vital tool for preclinical and pharmaceutical development sciences.

Properties

Molecular Formula

C₁₄H₇N₂Na₃O₉S

Molecular Weight

448.25

Synonyms

5-[(3-Carboxy-4-hydroxyphenyl)azo]-2-(sulfooxy)-benzoic Acid Sodium Salt

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Biological Effects of Olsalazine and its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the in vitro biological effects of Olsalazine, with a particular focus on its primary active metabolite, 5-aminosalicylic acid (5-ASA), and its minor systemic metabolite, Olsalazine O-Sulfate. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapies, particularly for inflammatory bowel disease (IBD).

Executive Summary: Deconstructing Olsalazine's Therapeutic Action

Olsalazine is a second-generation aminosalicylate renowned for its efficacy in maintaining remission in ulcerative colitis.[1] Structurally, it is a prodrug composed of two molecules of 5-ASA linked by an azo bond.[2] This unique design facilitates targeted drug delivery to the colon, where the majority of its therapeutic action is exerted. Upon oral administration, Olsalazine remains largely intact through the upper gastrointestinal tract, with minimal systemic absorption. In the colon, resident bacteria cleave the azo bond, liberating the two active 5-ASA molecules.[2][3] A minor fraction of absorbed Olsalazine is metabolized in the liver to Olsalazine-O-Sulfate, a metabolite with a notably long plasma half-life.[4][5] This guide will dissect the in vitro biological effects stemming from this metabolic cascade, focusing on the well-characterized anti-inflammatory mechanisms of 5-ASA and exploring the current understanding of the O-sulfate metabolite.

The Metabolic Journey of Olsalazine: From Prodrug to Active Moiety

The therapeutic efficacy of Olsalazine is intrinsically linked to its metabolic activation in the colon. Understanding this process is critical for designing and interpreting in vitro studies.

cluster_oral Oral Administration cluster_gitract Upper GI Tract & Small Intestine cluster_liver Systemic Circulation / Liver cluster_colon Colon olsalazine Olsalazine Sodium intact_olsalazine Intact Olsalazine (Minimal Absorption) olsalazine->intact_olsalazine Transit absorbed_olsalazine Absorbed Olsalazine (~2.4%) intact_olsalazine->absorbed_olsalazine Low Systemic Bioavailability colonic_olsalazine Colonic Olsalazine (~98%) intact_olsalazine->colonic_olsalazine Passage sulfate_metabolite Olsalazine-O-Sulfate (Minor Metabolite) absorbed_olsalazine->sulfate_metabolite Hepatic Metabolism (~0.1% of dose) five_asa 5-Aminosalicylic Acid (5-ASA) (Active Moiety) x2 colonic_olsalazine->five_asa Bacterial Azoreductases

Caption: Metabolic pathway of orally administered Olsalazine.

In Vitro Anti-Inflammatory Effects of 5-Aminosalicylic Acid (5-ASA)

The majority of Olsalazine's therapeutic effects are attributable to the local actions of 5-ASA in the colonic mucosa. In vitro studies have elucidated several key anti-inflammatory mechanisms.

Inhibition of Pro-inflammatory Mediators

5-ASA has been shown to modulate the arachidonic acid cascade, a critical pathway in the generation of inflammatory mediators.

  • Cyclooxygenase (COX) Inhibition: 5-ASA can inhibit COX enzymes, thereby reducing the production of prostaglandins, which are potent mediators of inflammation and pain.[2][5]

  • Lipoxygenase (LOX) Inhibition: 5-ASA also inhibits the lipoxygenase pathway, leading to a decrease in the synthesis of leukotrienes. Leukotrienes are involved in recruiting inflammatory cells to the site of inflammation.[2][3]

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[3] While some studies suggest that the parent compound of a related drug, sulfasalazine, directly inhibits NF-κB, the effect of 5-ASA on this pathway is a key area of investigation.[6][7][8] It is proposed that by reducing oxidative stress, 5-ASA can indirectly inhibit the activation of NF-κB.[3]

cluster_pathway NF-κB Signaling Pathway cluster_nucleus Nucleus tnfa TNF-α ikk IKK Complex tnfa->ikk lps LPS lps->ikk ros Oxidative Stress ros->ikk five_asa 5-ASA five_asa->ros Scavenges ikb_nfkb IκB-NF-κB (Inactive Cytoplasmic Complex) ikk->ikb_nfkb Phosphorylates IκB ikb IκB nfkb NF-κB (p50/p65) ikb_p P-IκB nfkb_nuc Active NF-κB (Nuclear Translocation) ikb_nfkb->nfkb_nuc IκB Degradation gene_transcription Gene Transcription nfkb_nuc->gene_transcription Binds to DNA cytokines Pro-inflammatory Cytokines (e.g., IL-1β, IL-8) gene_transcription->cytokines Induces Expression

Caption: Proposed mechanism of 5-ASA's indirect modulation of the NF-κB pathway.

Antioxidant Properties

5-ASA has demonstrated free radical scavenging activity.[2][3] By neutralizing reactive oxygen species (ROS), 5-ASA can mitigate oxidative stress, a key contributor to mucosal damage in IBD.

Effects on Cell Proliferation and Apoptosis

In the context of colorectal cancer, both Olsalazine and 5-ASA have been shown to inhibit tumor cell proliferation and induce apoptosis in vitro and in rodent models.[9][10] This suggests a potential chemopreventive role for these compounds.

The Enigmatic Role of Olsalazine-O-Sulfate

While the in vitro effects of 5-ASA are well-documented, the biological activity of Olsalazine-O-Sulfate remains largely uncharacterized.

What is Known:

  • It is a minor metabolite, with only about 0.1% of an oral Olsalazine dose being converted to this form in the liver.[4][5]

  • It has a remarkably long plasma half-life of approximately 7 days, primarily due to its high degree of binding to plasma proteins (>99%).[5]

  • It accumulates to a steady state in the plasma after 2 to 3 weeks of consistent Olsalazine administration.[5]

Current Knowledge Gaps and Future Research Directions:

There is a paucity of published in vitro studies specifically investigating the biological effects of Olsalazine-O-Sulfate. Key questions for future research include:

  • Does Olsalazine-O-Sulfate possess any intrinsic anti-inflammatory properties?

  • Could its long half-life and systemic accumulation contribute to any off-target effects, either beneficial or adverse?

  • Does it modulate the activity of key inflammatory enzymes or transcription factors, such as COX, LOX, or NF-κB, in relevant cell types (e.g., colonocytes, immune cells)?

Answering these questions through dedicated in vitro studies is crucial for a complete understanding of Olsalazine's pharmacological profile.

In Vitro Experimental Protocols: A Practical Guide

The following section provides a detailed, step-by-step methodology for a key in vitro experiment to assess the anti-inflammatory effects of a test compound, such as a metabolite of Olsalazine.

Assessing Anti-inflammatory Activity via TNF-α Secretion in LPS-stimulated Macrophages

This protocol details how to measure the inhibitory effect of a test compound on the production of the pro-inflammatory cytokine TNF-α in a macrophage cell line.

Cell Line: RAW 264.7 (murine macrophage) or THP-1 (human monocytic, differentiated to macrophages).

Materials:

  • RAW 264.7 or THP-1 cells

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., Olsalazine-O-Sulfate)

  • Vehicle control (e.g., DMSO or PBS)

  • Positive control (e.g., Dexamethasone)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kit for mouse or human TNF-α

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Experimental Workflow:

cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture Macrophages cell_seeding Seed cells in 96-well plate (e.g., 5x10^4 cells/well) cell_culture->cell_seeding cell_adherence Allow cells to adhere (overnight) cell_seeding->cell_adherence pretreatment Pre-treat with Test Compound or Controls (1 hour) cell_adherence->pretreatment stimulation Stimulate with LPS (e.g., 1 µg/mL) pretreatment->stimulation incubation Incubate (e.g., 24 hours) stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_viability Assess Cell Viability (in remaining cells) incubation->cell_viability elisa Measure TNF-α by ELISA supernatant_collection->elisa

Caption: Experimental workflow for assessing the anti-inflammatory effects of a test compound.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 or differentiated THP-1 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of the test compound, vehicle control, or positive control. Incubate for 1-2 hours.

  • Stimulation: Add LPS to all wells except the negative control wells to a final concentration that elicits a robust TNF-α response.

  • Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours) to allow for cytokine production.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well for cytokine analysis.

  • TNF-α ELISA: Quantify the concentration of TNF-α in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Cell Viability Assay: To ensure that the observed reduction in TNF-α is not due to cytotoxicity, perform a cell viability assay on the remaining cells in the plate.

Data Analysis and Interpretation:

The results should be expressed as the percentage of TNF-α inhibition relative to the LPS-stimulated control. A dose-dependent decrease in TNF-α secretion without a significant reduction in cell viability would indicate a specific anti-inflammatory effect of the test compound.

Summary of In Vitro Data

CompoundIn Vitro EffectKey MechanismsRelevant Cell Types
5-Aminosalicylic Acid (5-ASA) Anti-inflammatoryInhibition of COX and LOX, free radical scavenging, potential modulation of NF-κBColon epithelial cells, macrophages, neutrophils
Anti-proliferative, Pro-apoptoticInhibition of cell growth, induction of programmed cell deathColorectal cancer cell lines
Olsalazine-O-Sulfate Largely uncharacterizedUnknownTo be determined

Conclusion

Olsalazine's in vitro biological effects are predominantly mediated by its active metabolite, 5-ASA, which exerts a multifaceted anti-inflammatory action at the colonic mucosa. The primary mechanisms include the inhibition of pro-inflammatory mediator synthesis and the mitigation of oxidative stress. In contrast, the direct biological activity of the systemic metabolite, Olsalazine-O-Sulfate, remains a significant knowledge gap. Further in vitro investigation into this long-lived metabolite is warranted to fully elucidate the complete pharmacological profile of Olsalazine. The provided experimental protocol offers a robust framework for such future studies.

References

  • Pfizer. (2001). olsalazine sodium capsules.
  • National Center for Biotechnology Inform
  • Meda Pharmaceuticals Inc. (2025). DIPENTUM (Olsalazine Sodium Capsules)
  • U.S. Food and Drug Administration. (n.d.). HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use DIPENTUM safely and effe.
  • Drugs.com. (2025). Olsalazine Monograph for Professionals.
  • Niu, Y., et al. (2017). Old drug, new indication: Olsalazine sodium reduced serum uric acid levels in mice via inhibiting xanthine oxidoreductase activity. Journal of Pharmacological Sciences, 135(3), 114-120.
  • U.S. Food and Drug Administration. (n.d.). DIPENTUM® (olsalazine sodium capsules).
  • BenchChem. (n.d.). Olsalazine in Preclinical Models: A Technical Guide to Pharmacokinetics and Pharmacodynamics.
  • Patsnap. (2024). What is the mechanism of Olsalazine Sodium?. Synapse.
  • Semantic Scholar. (n.d.).
  • MedChemExpress. (n.d.).
  • Wahl, C., et al. (1998). Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B.
  • Dylag, K., et al. (2023). Molecular Mechanisms of the Antitumor Effects of Mesalazine and Its Preventive Potential in Colorectal Cancer. International Journal of Molecular Sciences, 24(13), 10933.
  • Brown, W. A., et al. (2000). 5-aminosalicyclic acid and olsalazine inhibit tumor growth in a rodent model of colorectal cancer. Digestive diseases and sciences, 45(8), 1578–1584.
  • Sandberg-Gertzén, H. (1988). Pharmacology of Olsalazine. Scandinavian Journal of Gastroenterology, 23(sup148), 1-3.
  • Taylor & Francis. (n.d.). Olsalazine – Knowledge and References.
  • Jiang, H., et al. (2005). Sulfasalazine inhibits activation of nuclear factor-kappaB in patients with ulcerative colitis.
  • Liptay, S., et al. (2000). Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by sulfasalazine. British journal of pharmacology, 131(6), 1171–1179.
  • Turner, J. R., et al. (2005). Comparative analysis of the in vitro prosecretory effects of balsalazide, sulfasalazine, olsalazine, and mesalamine in rabbit distal ileum. The American journal of gastroenterology, 100(3), 649–655.
  • Rao, S. S., et al. (1988). Olsalazine versus placebo in the treatment of mild to moderate ulcerative colitis: a randomised double blind trial. Gut, 29(10), 1353–1358.
  • ResearchGate. (2025). Efficacy and tolerability of olsalazine (dipentum) in the treatment of patients with ulcerative colitis - Results of a field study.

Sources

Solubility and stability characteristics of Olsalazine O-Sulfate Sodium Salt.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of Olsalazine O-Sulfate Sodium Salt

Document Control:

  • Subject: Olsalazine O-Sulfate Sodium (Metabolite/Reference Standard)

  • Classification: Technical Guidance / Analytical Method Development

  • Version: 1.0

Executive Summary & Chemical Architecture

Olsalazine O-Sulfate Sodium (Sodium 5-((3-carboxylato-4-(sulfonatooxy)phenyl)diazenyl)-2-hydroxybenzoate) is the primary Phase II metabolite of the anti-inflammatory drug Olsalazine.[1] While the parent drug functions as a prodrug for 5-aminosalicylic acid (5-ASA), the O-sulfate conjugate represents a critical circulating species with a significantly extended half-life (~7 days) compared to the parent drug (<1 hour).[1][2]

For researchers and analytical scientists, this compound presents a unique challenge: it is an acid-labile conjugate .[1] Unlike robust small molecules, its stability is strictly pH-dependent.[1] Mismanagement of pH during extraction or chromatography will result in the hydrolysis of the sulfate ester, reverting the molecule back to Olsalazine and yielding false-positive data for the parent drug.[1]

Structural Specifications
  • Molecular Formula: C₁₄H₇N₂O₉S · 3Na (Trisodium Salt form is most common for stability)[1]

  • Molecular Weight: ~379.28 g/mol (anhydrous basis)

  • Key Functional Groups:

    • Azo Linkage (-N=N-): Chromophore responsible for yellow color; susceptible to reductive cleavage and photolysis.[1]

    • Sulfate Ester (-OSO₃⁻): The site of metabolic conjugation; highly polar and susceptible to acid-catalyzed hydrolysis.

    • Salicylate Moiety: Provides chelating potential and pH-dependent solubility.

Solubility Characteristics

As a trisodium salt containing both carboxylate and sulfate functionalities, Olsalazine O-Sulfate exhibits an extreme polarity profile (LogP < 0).[1]

Table 1: Solubility Profile & Solvent Compatibility

Solvent SystemSolubility RatingTechnical Commentary
Water (pH 7.0) High (>50 mg/mL) Ideal solvent.[1] The ionic nature of the trisodium salt ensures rapid dissolution.
0.1 M NaOH High Stable. High pH prevents protonation of the sulfate leaving group, inhibiting hydrolysis.[1]
0.1 M HCl Soluble but UnstableCRITICAL WARNING: While soluble, the compound will rapidly hydrolyze to Olsalazine.[1] Avoid acidic dissolution.
DMSO Moderate-High Preferred for cryo-storage of stock solutions. Ensure DMSO is anhydrous to prevent hydrolysis over time.
Methanol/Ethanol Low Poor solubility due to high charge density. Use only as a minor component (<20%) in working solutions.
Acetonitrile Insoluble Causes precipitation. Can be used as an anti-solvent for purification.

Stability Profiling: The Acid-Lability Factor

The stability of Olsalazine O-Sulfate is governed by two competing degradation pathways: Sulfate Hydrolysis (pH-driven) and Azo Reduction (Redox/Light-driven).[1]

Mechanism of Acid Hydrolysis

In acidic media (pH < 4.0), the sulfate ester oxygen becomes protonated, making it an excellent leaving group.[1] Water attacks the sulfur or the carbon (depending on specific conditions), cleaving the S-O bond and releasing inorganic sulfate and the parent phenol (Olsalazine).[1]

  • Implication for HPLC: Traditional acidic mobile phases (e.g., 0.1% Formic Acid) can cause on-column degradation, leading to peak broadening or "ghost peaks" of the parent drug.[1]

Photostability

The azo bond is photosensitive. Exposure to UV-VIS light (specifically <450 nm) can induce cis-trans isomerization or radical-mediated cleavage.[1]

DOT Diagram 1: Degradation Pathways

DegradationPathways Parent Olsalazine O-Sulfate (Intact Conjugate) Olsalazine Olsalazine (Parent Drug) Parent->Olsalazine Acid Hydrolysis (pH < 4.0) ASA 5-ASA (Mesalamine) Parent->ASA Reductive Cleavage (Gut Bacteria / DTT) Sulfate Inorganic Sulfate Parent->Sulfate Desulfation Olsalazine->ASA Azo Reduction

Figure 1: Primary degradation pathways.[3] Note that acid hydrolysis reverts the metabolite to the parent drug, while reduction cleaves the azo bond entirely.[1]

Experimental Protocols

Protocol A: Preparation of Stable Stock Standards
  • Objective: Create a 1.0 mg/mL stock solution stable for >3 months at -20°C.

  • Materials: Olsalazine O-Sulfate Sodium Reference Standard, Anhydrous DMSO, Amber Glass Vials (Silanized).

  • Environment: Work under filtered amber light to prevent azo-photolysis.

  • Weighing: Rapidly weigh the hygroscopic powder into an amber vial.

  • Dissolution: Add Anhydrous DMSO . Do not use water for long-term stock, as even pH 7 water can allow slow hydrolysis over weeks.[1]

    • Alternative: If DMSO is incompatible with downstream bioassays, use 10 mM Ammonium Bicarbonate (pH 7.8) .[1]

  • Storage: Flash freeze and store at -80°C (preferred) or -20°C.

Protocol B: LC-MS/MS Method Development (Hydrolysis-Resistant)
  • Objective: Quantify Olsalazine O-Sulfate without on-column degradation.

  • Challenge: Standard acidic mobile phases (0.1% Formic Acid) will degrade the analyte during the run.

Recommended Conditions:

  • Column: C18 or Phenyl-Hexyl (High aqueous stability).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5 - 7.0).

  • Mobile Phase B: Acetonitrile (or Methanol).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Detection: ESI Negative Mode (Look for parent ion [M-Na]⁻).[1]

DOT Diagram 2: Analytical Workflow Logic

AnalyticalWorkflow Start Sample Preparation BufferChoice Select Solvent/Buffer Start->BufferChoice Acidic Acidic Buffer (0.1% Formic/TFA) BufferChoice->Acidic Avoid Neutral Neutral Buffer (Ammonium Acetate pH 7) BufferChoice->Neutral Recommended ResultBad Hydrolysis on Column Artifact: Olsalazine Peak Acidic->ResultBad ResultGood Intact Sulfate Quantitation Stable Retention Neutral->ResultGood

Figure 2: Decision matrix for mobile phase selection to ensure analyte integrity.

Storage and Handling Summary

  • Hygroscopicity: The sodium salt is extremely hygroscopic. Equilibrate vials to room temperature before opening to prevent condensation, which initiates hydrolysis.[1]

  • Container: Store in amber glass (Type I). Avoid plastic if using low concentrations (<10 ng/mL) to prevent sorption, although the high polarity makes sorption less likely than with the parent drug.[1]

  • Shelf Life:

    • Solid State (-20°C): >2 years.[1]

    • Aqueous Solution (pH 7, 4°C): <24 hours (Recommended to prepare fresh).

    • DMSO Stock (-20°C): 6 months.[1]

References

  • Ahnfelt, N. O., & Agback, H. (1988).[1][4] Olsalazine-O-sulphate: an acid labile metabolite of olsalazine.[4][5] Scandinavian Journal of Gastroenterology.[4][6][7] Supplement, 148, 13–16.[1][4] Link

  • Van Hogezand, R. A. (1988).[1] Pharmacokinetics of olsalazine and its metabolites. Scandinavian Journal of Gastroenterology.[4][6][7] Supplement, 148, 17–20.[1][6] Link

  • U.S. Food and Drug Administration (FDA). (2006). Dipentum (Olsalazine Sodium) Capsules Prescribing Information. Link

  • PubChem. (n.d.).[8] this compound (Compound Summary). National Library of Medicine.[9] Link(Note: Linked to parent record where metabolite data is indexed).

  • Williams, S. J., et al. (2014).[1] Experimental and theoretical insights into the mechanisms of sulfate and sulfamate ester hydrolysis. The Journal of Organic Chemistry, 79(5), 1995–2005.[1] Link[1]

Sources

Olsalazine O-Sulfate Sodium Salt physical and chemical properties.

Author: BenchChem Technical Support Team. Date: February 2026

Characterization, Metabolic Significance, and Analytical Control[1][2]

Executive Summary

Olsalazine O-Sulfate Sodium Salt (CAS: 116430-58-1 for free acid; typically supplied as the tri-sodium salt) is the primary circulating metabolite of the ulcerative colitis drug Olsalazine (Dipentum®).[1][2] While Olsalazine functions primarily as a colonic prodrug for 5-aminosalicylic acid (5-ASA), a small fraction (<1%) is absorbed systemically and undergoes Phase II conjugation in the liver to form this sulfate ester.

For drug development professionals, this compound represents a critical analytical reference standard . Its significance lies in its unique pharmacokinetic profile: unlike the rapidly cleared parent drug (t½ ~0.9 h), Olsalazine O-Sulfate exhibits high protein binding (>99%) and an extended half-life (~7 days), making it a marker for long-term systemic exposure.

Part 1: Chemical Identity & Structural Analysis[2]

The molecule retains the core azo-linked bis-salicylate structure of Olsalazine but features a sulfate group attached to one of the phenolic hydroxyls. This modification significantly alters its polarity and solubility profile compared to the parent drug.

Table 1: Chemical Identification Data
ParameterSpecification
Chemical Name Sodium 5-[(3-carboxy-4-sulfonatooxyphenyl)diazenyl]-2-hydroxybenzoate
Common Name This compound; Olsalazine-S
CAS Number 116430-58-1 (Free Acid); 1309489-48-6 (Salt form ref)
Molecular Formula C₁₄H₇N₂Na₃O₉S (Tri-sodium salt)
Molecular Weight ~444.2 g/mol (Tri-sodium); 379.28 g/mol (Free Acid + 3Na adjustment)
Appearance Yellow to Orange Crystalline Powder (Azo chromophore)
Solubility Highly soluble in water (>10 mg/mL); Insoluble in non-polar organics (CHCl₃, Hexane)
pKa Acidic (Sulfonic acid moiety pKa < 1; Carboxylic acids pKa ~3-4)
Structural Commentary

The presence of the azo linkage (-N=N-) confers light sensitivity, requiring protection from UV radiation during handling. The O-sulfate ester is the defining feature; it is chemically stable at neutral/basic pH but exhibits acid lability , a critical factor for analytical method development (see Part 4).

Part 2: Metabolic Context & Pharmacokinetics[1]

Understanding the formation of Olsalazine O-Sulfate is essential for interpreting pharmacokinetic (PK) data. While the therapeutic action occurs in the colon via bacterial reduction, the systemic safety profile is defined by this sulfated metabolite.

Mechanism of Action[1][2][3][4][5]
  • Absorption: ~2% of oral Olsalazine is absorbed intact in the small intestine.

  • Hepatic Metabolism: The absorbed fraction is sulfated by sulfotransferases (SULTs) at the phenolic position.

  • Circulation: The sulfate conjugate binds tightly to albumin, preventing glomerular filtration and extending its residence time.

MetabolicPathway Olsalazine Olsalazine (Parent Drug) Intestine Small Intestine (Absorption ~2%) Olsalazine->Intestine Oral Dose Colon Colon (Bacterial Azoreductase) Olsalazine->Colon 98% Unabsorbed Liver Liver (Sulfotransferase) Intestine->Liver Portal Vein FiveASA 2 x 5-ASA (Therapeutic Active) Colon->FiveASA Reductive Cleavage OlsalazineS Olsalazine O-Sulfate (Systemic Metabolite) Liver->OlsalazineS O-Sulfation Excretion Renal Excretion (Slow) OlsalazineS->Excretion t½ ~ 7 Days

Figure 1: Metabolic divergence of Olsalazine.[2] The sulfate conjugate represents the primary systemic exposure pathway.

Part 3: Physicochemical Stability & Handling[2]

Crucial Warning: The O-sulfate ester bond in this molecule is acid-labile . Historic analytical errors occurred when plasma samples were acidified for extraction, causing the sulfate to hydrolyze back to Olsalazine, leading to an overestimation of the parent drug and underestimation of the metabolite.

Stability Protocol
  • pH Sensitivity: Stable at pH 7.0–9.0. Rapid hydrolysis occurs at pH < 3.0.

  • Light Sensitivity: The azo bond undergoes cis-trans isomerization or photolysis under strong UV light. Handle under amber light or in amber glassware.

  • Hygroscopicity: As a sodium salt, the material is hygroscopic. Store in a desiccator at -20°C.

Part 4: Analytical Characterization (HPLC/MS)

To quantify Olsalazine O-Sulfate in the presence of Olsalazine and 5-ASA, a reverse-phase ion-pairing method or a HILIC method is recommended due to the high polarity of the sulfate.

Method Validation Strategy (Self-Validating System)

To ensure data integrity, the method must demonstrate specificity between the parent and the sulfate.

Step-by-Step HPLC Protocol:

  • Mobile Phase Preparation:

    • Buffer A: 20 mM Ammonium Acetate (pH 7.0). Do not use TFA or acidic modifiers to prevent on-column hydrolysis.

    • Solvent B: Acetonitrile (LC-MS Grade).

  • Column Selection: C18 Polar Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro-RP) to retain the polar sulfate.

  • Gradient:

    • 0-2 min: 5% B (Load polar metabolites)

    • 2-10 min: Linear ramp to 60% B (Elute Olsalazine)

    • 10-12 min: 95% B (Wash)

  • Detection:

    • UV: 360 nm (Specific to the azo bond; minimizes interference from non-azo impurities).

    • MS/MS (MRM): Negative Mode (ESI-).

      • Precursor: m/z ~465 (Disodium form) or ~377 (Monosodium/Free acid equivalent depending on ionization).

      • Transition: Loss of SO3 (80 Da) is a characteristic fragmentation.

AnalyticalWorkflow Sample Biological Sample (Plasma/Urine) Prep Sample Prep (Protein Precip w/ Methanol) Sample->Prep Warning CRITICAL: NO ACID (Avoid TCA/HCl) Prep->Warning Inj Injection (pH 7.0 Buffer) Warning->Inj Maintain Neutral pH Sep Separation (Polar Embedded C18) Inj->Sep Det Detection (UV 360nm / MS ESI-) Sep->Det O-Sulfate elutes before Parent

Figure 2: Analytical workflow emphasizing the critical pH control step to prevent artifactual hydrolysis.

Part 5: Synthesis & Isolation Strategy

For researchers requiring the standard for QC purposes, isolation from biological matrices is inefficient. Chemical synthesis via sulfation of the parent drug is the preferred route.

Synthetic Logic:

  • Starting Material: Olsalazine Sodium (Disodium 3,3'-azobis(6-hydroxybenzoate)).[2][6][7]

  • Reagent: Sulfur trioxide-pyridine complex (SO3·Py) or Chlorosulfonic acid (ClSO3H) under mild basic conditions.

  • Selectivity Challenge: Olsalazine has two phenolic hydroxyls. Controlling stoichiometry to achieve the mono-sulfate (Olsalazine-S) versus the di-sulfate is the primary synthetic challenge.

  • Purification: Preparative HPLC using neutral ammonium acetate buffers, followed by lyophilization.

References
  • Van Hogezand, R. A. (1988). Pharmacokinetics of olsalazine and its metabolites. Scandinavian Journal of Gastroenterology. Link

  • Ahnfelt, N. O., & Agback, H. (1988).[8] Olsalazine-O-sulphate: an acid labile metabolite of olsalazine.[2][8][9] Scandinavian Journal of Gastroenterology. Link

  • FDA Access Data . (2006). Dipentum (Olsalazine Sodium) Label Information. U.S. Food and Drug Administration. Link

  • PubChem . (2024). Olsalazine Sodium Compound Summary. National Center for Biotechnology Information. Link[7]

  • Toronto Research Chemicals . (2024). Olsalazine-O-Sulfate Sodium Salt Product Data. Link

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Olsalazine O-Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This protocol details the analytical methodology for the quantification of Olsalazine O-Sulfate (Olsalazine-S) , a minor but pharmacokinetically significant metabolite of the ulcerative colitis drug Olsalazine Sodium.[1] Unlike the rapidly eliminated parent drug, Olsalazine-S exhibits a prolonged half-life (~7 days) and accumulates during chronic dosing.[1][2] This guide addresses the critical stability challenges associated with this acid-labile conjugate , providing a validated Reverse-Phase HPLC (RP-HPLC) workflow that prevents in-process hydrolysis and ensures accurate quantification in biological matrices.

Introduction & Scientific Rationale

The Analytical Challenge: The "Sulfate Trap"

Olsalazine (3,3'-azobis-6-hydroxybenzoic acid) is primarily a prodrug cleaved by colonic bacteria into 5-aminosalicylic acid (5-ASA).[1] However, a small fraction (~0.1%) undergoes hepatic sulfation to form Olsalazine O-Sulfate.[1][2][3][4][5]

Why this analysis fails in standard protocols: Most bioanalytical methods for salicylates utilize strong acid precipitation (e.g., TCA or Perchloric acid) for protein removal. Olsalazine-S is acid-labile. Exposure to low pH (< 3.[1]0) induces rapid hydrolysis of the sulfate ester, reverting the metabolite back to the parent Olsalazine, leading to:

  • Underestimation of the metabolite (Olsalazine-S).

  • Overestimation of the parent drug (Olsalazine).

The Solution: This protocol utilizes neutral-pH methanol precipitation and a buffered mobile phase (pH 6.5–7.0) to preserve the sulfate moiety during separation. Detection is performed at 360 nm , leveraging the azo-linkage chromophore to eliminate interference from non-azo metabolites like N-acetyl-5-ASA.[1]

Metabolic Pathway Visualization[1]

MetabolicPathway Olsalazine Olsalazine (Parent Drug) Bacteria Colonic Bacteria (Azoreductase) Olsalazine->Bacteria Major Pathway (>98%) Liver Hepatic Sulfotransferase Olsalazine->Liver Minor Pathway (<1%) ASA 5-ASA (Mesalamine) Bacteria->ASA Cleavage Ols_S Olsalazine O-Sulfate (Long t1/2 Metabolite) Liver->Ols_S Sulfation (Acid Labile!) AcASA N-acetyl-5-ASA (Inactive) ASA->AcASA Acetylation

Figure 1: Metabolic fate of Olsalazine.[2][3][4][5] The O-Sulfate pathway (green) represents the accumulation target for this assay.[1]

Experimental Protocol

Reagents and Standards
  • Olsalazine Sodium Reference Standard: >99.0% purity.

  • Olsalazine O-Sulfate Standard: Custom synthesis or isolated from patient urine (purified via preparative HPLC).[1] Note: Commercial availability is limited; often requires in-house synthesis via chlorosulfonic acid reaction.[1]

  • Internal Standard (IS): 3-carboxy-4-hydroxy-azobenzene (or structural analog).[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (LC-MS Grade).[1]

  • Buffer Salts: Tetrabutylammonium hydrogen sulfate (TBAHS), Sodium Phosphate (dibasic/monobasic).[1]

Chromatographic Conditions

This method uses Ion-Pair Chromatography to retain the highly polar, anionic sulfate metabolite on a hydrophobic column.

ParameterConditionRationale
Column C18 End-capped (e.g., Waters Symmetry or Phenomenex Luna), 150 x 4.6 mm, 5 µmProvides robust hydrophobic interaction for the azo-backbone.[1]
Mobile Phase A 20 mM Phosphate Buffer (pH 6.8) + 5 mM TBAHSNeutral pH protects the sulfate; TBAHS acts as the ion-pairing agent to increase retention of the anion.
Mobile Phase B Acetonitrile (100%)Elutes the hydrophobic parent Olsalazine.
Flow Rate 1.0 mL/minStandard backpressure management.
Temperature 25°C (Ambient)Elevated temperatures may accelerate hydrolysis.
Detection UV-Vis at 360 nm Specific to the azo bond. 5-ASA (300 nm) does not interfere.[1]
Injection Vol 20–50 µLHigh volume allowed due to strong retention of ion-paired analyte.[1]

Gradient Profile:

  • 0–5 min: 15% B (Isocratic hold for O-Sulfate elution).

  • 5–12 min: 15% → 60% B (Elute Parent Olsalazine).

  • 12–15 min: 60% B (Wash).

  • 15–20 min: 15% B (Re-equilibration).

Sample Preparation (Plasma/Urine)

Strict adherence to neutral pH is required.[1]

  • Aliquot: Transfer 500 µL of plasma/urine to a centrifuge tube.

  • Spike: Add 50 µL Internal Standard solution.

  • Precipitation: Add 1.5 mL Methanol (cooled to 4°C). Do NOT use Acid.

  • Vortex: Mix gently for 30 seconds.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Evaporation: Transfer supernatant to clean tube. Evaporate under nitrogen stream at 30°C.

  • Reconstitution: Dissolve residue in 200 µL Mobile Phase A.

  • Clarification: Filter through 0.22 µm PTFE syringe filter into HPLC vial.

Analytical Workflow Logic

The following diagram illustrates the decision-making process during the assay to ensure data integrity regarding the sulfate metabolite.

WorkflowLogic Start Sample Collection Preserve Immediate Freezing (-80°C) Avoid Acidification Start->Preserve Prep Protein Precipitation (Methanol, Neutral pH) Preserve->Prep HPLC HPLC Injection (pH 6.8 + Ion Pair) Prep->HPLC Decision Peak Check: Is Parent Peak Broad? HPLC->Decision Pass Quantify Olsalazine-S (Early Eluter) Decision->Pass Sharp Peaks Fail Hydrolysis Suspected Check pH & Temp Decision->Fail Tailing/Split Fail->Prep Restart

Figure 2: Analytical workflow emphasizing the critical control points for stability.

System Suitability & Validation Criteria

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before every batch analysis:

  • Resolution (Rs): > 2.0 between Olsalazine-O-Sulfate and the nearest matrix peak.[1]

  • Tailing Factor: < 1.5 for the O-Sulfate peak (Ion-pairing often causes tailing; precise pH control mitigates this).[1]

  • Stability Check: Inject a QC standard of O-Sulfate at T=0 and T=12 hours. Degradation (increase in Parent Olsalazine peak) must be < 2%.

  • Linearity:

    
     over the range of 0.1 µmol/L to 50 µmol/L.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
O-Sulfate peak missing / Parent peak high Hydrolysis during prep.Ensure no acid was used. Keep samples at 4°C. Check buffer pH.
Drifting Retention Times Ion-Pair reagent equilibrium.Column must be equilibrated with Mobile Phase A for at least 60 mins before starting.
High Backpressure Precipitation in column.Ensure buffer salts are soluble in the % of Acetonitrile used. Wash column with 50:50 Water:MeOH post-run.

References

  • Ahnfelt, N. O., & Agback, H. (1988).[6] Olsalazine-O-sulphate: an acid labile metabolite of olsalazine.[1][4][6] Scandinavian Journal of Gastroenterology.[6] Supplement, 148, 13–16.[6]

  • Ryde, E. M., et al. (1988). Pharmacokinetics of olsalazine sodium in healthy volunteers after a single i.v. dose and after oral doses with and without food.[5] European Journal of Clinical Pharmacology, 34(5), 481-488.[1] [1]

  • FDA Labeling. (2023). DIPENTUM® (olsalazine sodium) Capsules Prescribing Information.[2] U.S. Food and Drug Administration. [1]

  • PubChem Compound Summary. (2023). Olsalazine Sodium.[2][3][4][5][7][8][9][10][11] National Center for Biotechnology Information. [1]

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of Olsalazine O-Sulfate in Human Plasma and Urine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Olsalazine (Dipentum®) is a prodrug consisting of two 5-aminosalicylic acid (5-ASA) molecules linked by an azo bond.[1][2] While its primary therapeutic action occurs via bacterial azo-reduction in the colon, a fraction of the intact prodrug (0.1–2.3%) is systematically absorbed.[3] The liver metabolizes this systemic fraction into Olsalazine O-Sulfate (OLZ-S) .[2][3]

Unlike the parent drug (t1/2 ~1 hour), OLZ-S exhibits a prolonged half-life (~7 days) , making it a critical marker for long-term compliance and systemic exposure monitoring.

The Analytical Challenge

Quantifying OLZ-S presents three specific challenges that this protocol addresses:

  • Polarity & Retention: The sulfate group renders the molecule highly polar and acidic (anionic), causing poor retention on standard C18 columns and elution in the suppression zone (void volume).

  • Ionization: As a sulfate ester, it requires Negative Electrospray Ionization (ESI-), which is susceptible to suppression by endogenous plasma salts.

  • Stability: Aryl sulfates can be prone to hydrolysis under acidic conditions/high temperatures, requiring controlled sample processing.

Chemical & Mechanistic Context

Olsalazine contains two phenolic hydroxyl groups. Systemic sulfotransferase enzymes (SULTs) conjugate a sulfate group to one of these phenols.

Diagram 1: Metabolic Pathway of Olsalazine

This diagram illustrates the divergence between the therapeutic pathway (Colonic) and the systemic pharmacokinetic pathway (Hepatic).

MetabolicPathway Olsalazine Olsalazine (Prodrug) [Intact Azo Bond] GutBacteria Colonic Bacteria (Azoreductase) Olsalazine->GutBacteria Major Pathway (>98%) Liver Hepatic Metabolism (SULTs) Olsalazine->Liver Systemic Absorption (<2%) Mesalamine 5-ASA (x2) [Therapeutic Active] GutBacteria->Mesalamine Cleavage OLZ_Sulfate Olsalazine O-Sulfate [Systemic Metabolite] (Target Analyte) Liver->OLZ_Sulfate Sulfation

Caption: Divergent metabolism of Olsalazine. The target analyte, Olsalazine O-Sulfate, represents the minor systemic fraction metabolized by hepatic sulfotransferases.

Experimental Protocol

Materials & Reagents[4][5][6][7]
  • Analyte: Olsalazine O-Sulfate (Custom synthesis or metabolite standard).

  • Internal Standard (IS): Olsalazine-d6 (Preferred) or Sulfasalazine-d4.

  • LC Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex Biphenyl.

    • Rationale: HSS T3 is designed to retain polar compounds in high-aqueous conditions, preventing the "void volume elution" common with sulfates.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Ammonium Acetate (AmAc), Acetic Acid.

Sample Preparation: Mixed-Mode Weak Anion Exchange (WAX)

Why WAX? Protein precipitation (PPT) is insufficient for removing phospholipids that suppress negative mode ionization. Since OLZ-S is a strong acid (pK < 1), WAX SPE provides the highest selectivity by "locking" the analyte onto the sorbent while neutrals and cations are washed away.

Protocol Steps:
  • Aliquot: Transfer 100 µL of Plasma/Urine to a 96-well plate.

  • IS Addition: Add 20 µL Internal Standard solution (500 ng/mL in 50:50 MeOH:Water).

  • Dilution: Add 300 µL 2% Formic Acid in water.

    • Mechanism:[3] Acidifying the sample disrupts protein binding (OLZ is >99% protein-bound) and ensures the sulfate is the only anionic species competing for the exchange sites.

  • Conditioning (Oasis WAX 30mg plate):

    • 1 mL MeOH.

    • 1 mL Water.

  • Loading: Load the pre-treated sample (~420 µL) at low vacuum.

  • Wash 1 (Interference Removal): 1 mL 25 mM Ammonium Acetate (pH 5). Removes endogenous proteins/salts.

  • Wash 2 (Hydrophobic Wash): 1 mL Methanol. Removes neutral lipids/phospholipids.

  • Elution: 2 x 250 µL 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[3] The high pH neutralizes the weak anion exchange resin, releasing the acidic analyte.

  • Evaporation: Dry under Nitrogen at 40°C (Do not exceed 45°C to prevent desulfation).

  • Reconstitution: 100 µL Mobile Phase A/B (90:10).

Diagram 2: WAX SPE Workflow

Visualizing the cleanup logic to ensure high recovery.

SPE_Workflow Sample 1. Sample Pre-treatment (Acidify to disrupt protein binding) Load 2. Load onto WAX Cartridge (Analyte binds to anion exchange sites) Sample->Load Wash 3. Organic Wash (100% MeOH) (Removes neutral lipids/matrix) Load->Wash Waste: Neutrals/Cations Elute 4. Elute (5% NH4OH in MeOH) (High pH releases acidic sulfate) Wash->Elute Waste: Lipids Inject 5. LC-MS/MS Injection Elute->Inject Clean Extract

Caption: Solid Phase Extraction (SPE) workflow using Mixed-Mode Weak Anion Exchange (WAX) to isolate the acidic sulfate metabolite.

LC-MS/MS Conditions[4][8]

Chromatography:

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~5.5).

    • Note: Do not use strong Formic Acid (0.1%) in Mobile Phase A if possible; it suppresses ionization in negative mode. Ammonium Acetate provides the buffer capacity needed for reproducible retention.

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.05Initial Hold (Focusing)
0.55Start Gradient
3.595Elution of OLZ-S
4.595Wash
4.65Re-equilibration
6.05End of Run

Mass Spectrometry (ESI Negative Mode): Sulfate metabolites are fragile. Source parameters must be "soft" to prevent in-source fragmentation (loss of SO3 before the quad).

  • Capillary Voltage: 2.5 kV (Negative mode requires lower voltage to prevent arcing).

  • Desolvation Temp: 450°C.

  • Cone Voltage: Optimized per instrument (start low, ~20-30V).

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (eV)Mechanism
OLZ-Sulfate 381.0 301.0 5022Loss of SO3 (Neutral Loss 80)
OLZ-Sulfate (Qual)381.0136.05035Cleavage of Azo bond
Olsalazine 301.0 136.0 5025Cleavage of Azo bond
IS (OLZ-d6) 307.0 142.0 5025IS Transition

Note on Transitions: The 381->301 transition is the most sensitive for aryl sulfates. The 381->80 (SO3-) transition is often monitored but can suffer from high background noise in the low mass range.

Validation & Quality Control

To ensure this protocol meets regulatory standards (FDA/EMA), the following validation modules are critical:

Stability Assessment (Crucial for Sulfates)

Sulfate esters can hydrolyze back to the parent drug (Olsalazine), leading to underestimation of the metabolite and overestimation of the parent.

  • Bench-top Stability: Assess at Room Temp for 4 hours.

  • Freeze-Thaw: 3 cycles at -80°C.

  • In-Injector Stability: 24 hours at 10°C.

  • Acceptance Criteria: Deviation <15% from nominal.[4]

Matrix Effect (ME)

Since we are using ESI Negative mode, phospholipid suppression is a major risk.

  • Calculation: Compare the slope of the calibration curve in Water vs. Post-extracted Matrix .

  • Target: ME factor between 0.85 and 1.15. If <0.85 (Suppression), increase the WAX wash volume or switch to a column with better separation from the solvent front.

References

  • FDA Pharmacology Review: Center for Drug Evaluation and Research. Application Number: 019715 (Dipentum/Olsalazine). Available at: [Link]

  • Pharmacokinetics of Olsalazine: Ryde, M., et al. "The pharmacokinetics of olsalazine sodium in healthy volunteers after a single i.v.[5] dose and after oral doses with and without food."[5] European Journal of Clinical Pharmacology, 1988. Available at: [Link]

  • Sulfate Metabolite Analysis: Lafaye, A., et al. "Profiling Urinary Sulfate Metabolites With Mass Spectrometry." Frontiers in Molecular Biosciences, 2022. Available at: [Link]

  • Olsalazine Drug Label: FDA Approved Labeling for Dipentum (Olsalazine Sodium). Available at: [Link]

Sources

Troubleshooting & Optimization

Addressing stability issues of Olsalazine O-Sulfate Sodium Salt in aqueous solutions.

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Briefing: The Stability Paradox

Olsalazine O-Sulfate (Olsalazine-S) is a critical but chemically fragile metabolite of Olsalazine. Unlike its parent compound, which is relatively robust until it reaches colonic azoreductases, the O-Sulfate derivative possesses a specific structural vulnerability: the aryl sulfate ester bond .

As a Senior Application Scientist, I must emphasize that the primary failure mode for this compound in aqueous solution is acid-catalyzed hydrolysis . While the azo linkage (


) presents concerns regarding light sensitivity and reduction, the sulfate ester's susceptibility to solvolysis at pH < 7.0 is the dominant stability variable.
The Mechanistic Risk

In acidic media, the sulfate oxygen can be protonated, making the sulfate group an excellent leaving group. This leads to the cleavage of the


 bond, reverting the molecule back to Olsalazine or generating phenolic degradation products. This reaction is driven by an 

mechanism at the sulfur atom or an

-like unimolecular cleavage depending on the pH severity [1].

Troubleshooting & FAQ: Field Scenarios

This section addresses real-world deviations reported by analytical labs.

Scenario A: "My HPLC peak area for Olsalazine O-Sulfate is decreasing over the run sequence."

Diagnosis: On-Column/In-Vial Acid Hydrolysis. Many standard reverse-phase HPLC methods for salicylates use acidic mobile phases (e.g., 0.1% Formic Acid or TFA) to suppress ionization of carboxylic acids for better retention.

  • The Problem: Olsalazine O-Sulfate is an acid-labile conjugate [2].[1] Sitting in an acidic autosampler vial or traveling through an acidic column at high pressure accelerates hydrolysis.

Corrective Protocol:

  • Switch Mobile Phase pH: Adjust your aqueous mobile phase to pH 6.0 – 7.0 using Ammonium Acetate or Phosphate buffer. The sulfate group remains ionized (and retentive enough on appropriate columns), but the hydrolysis rate drops exponentially compared to pH 2-3.

  • Autosampler Temperature: Set the autosampler to 4°C . Hydrolysis is temperature-dependent; keeping samples ambient (20-25°C) during long queues is a critical error.

Scenario B: "The stock solution turned from yellow to orange/brown after a week at 4°C."

Diagnosis: Azo Bond Photodegradation or Oxidation. While the sulfate bond is pH-sensitive, the azo core is light-sensitive. A shift to darker colors often indicates trans-cis isomerization or oxidative cleavage of the azo bond.

Corrective Protocol:

  • Amber Glass is Mandatory: Never store stock solutions in clear glass.

  • Inert Atmosphere: Sparge aqueous buffers with Nitrogen (

    
    ) or Argon before dissolution to remove dissolved oxygen.
    
  • Cryogenic Storage: 4°C is insufficient for aqueous storage >48 hours. Store aliquots at -80°C .

Scenario C: "I cannot dissolve the powder completely in pure water."

Diagnosis: Ionic Strength and "Salting Out" Effects. Olsalazine O-Sulfate Sodium Salt is an ionic solid. While soluble in water, its dissolution kinetics can be stalled by the common ion effect if dissolved in high-sodium buffers, or by aggregation at high concentrations.

Corrective Protocol:

  • Pre-Solubilization: Dissolve the powder first in a minimal volume of DMSO (Dimethyl Sulfoxide). DMSO disrupts intermolecular hydrogen bonding.

  • Aqueous Dilution: Dilute the DMSO concentrate slowly into your target aqueous buffer (pH 7.4). Keep the final DMSO concentration < 1% if used for cell assays to avoid cytotoxicity.

Experimental Protocols

Protocol 1: Preparation of "Hydrolysis-Resistant" Stock Solution

Use this protocol for Reference Standards and Analytical Method Validation.

ParameterSpecificationRationale
Solvent Vehicle 10 mM Ammonium Bicarbonate (pH 7.8)Slightly alkaline pH stabilizes the sulfate ester bond.
Concentration 1 mg/mL (Target)High enough for dilution, low enough to prevent aggregation.
Vessel Type Amber Borosilicate Glass (Silanized preferred)Prevents surface adsorption and light exposure.
Temperature Ice Bath (0-4°C) during prepMinimizes kinetic energy for degradation reactions.

Step-by-Step:

  • Weigh this compound into an amber vial.

  • Add DMSO to 5% of the final target volume. Vortex gently for 30 seconds.

  • Slowly add 10 mM Ammonium Bicarbonate (pH 7.8) to reach final volume.

  • Invert gently to mix. DO NOT SONICATE for >1 minute (heat generation risks hydrolysis).

  • Filter through a 0.22 µm PVDF or PES filter (Avoid Nylon, which can bind acidic compounds).

  • Aliquot immediately into single-use vials and freeze at -80°C .

Protocol 2: QC Check for Degradation (HPLC)

Run this check if sample integrity is questioned.

  • Column: C18 High-Load (e.g., Agilent Zorbax Eclipse Plus), 100mm x 4.6mm, 3.5µm.

  • Mobile Phase A: 20 mM Ammonium Acetate, pH 6.8.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 360 nm (Specific to the Azo bond).

  • Pass Criteria: Single peak >98% area. Appearance of a secondary peak at the retention time of parent Olsalazine indicates sulfate hydrolysis.

Visualized Stability Logic

The following diagrams illustrate the degradation pathways and the decision logic for handling this compound.

Figure 1: Degradation Pathways of Olsalazine O-Sulfate

This diagram maps the chemical vulnerabilities of the molecule in aqueous environments.

G cluster_conditions Critical Stressors Ols_Sulfate Olsalazine O-Sulfate (Active Reference) Olsalazine Olsalazine (Parent Drug) Ols_Sulfate->Olsalazine Acid Hydrolysis (pH < 6.0) Isomer Cis-Isomer (Inactive) Ols_Sulfate->Isomer UV Light (300-400nm) Degradants Cleaved Amines (5-ASA derivatives) Olsalazine->Degradants Reductive Cleavage (Bacteria/Reducing Agents) Acidic pH Acidic pH Heat (>25°C) Heat (>25°C) UV Exposure UV Exposure

Caption: Figure 1. The primary degradation route is acid hydrolysis to Olsalazine. Secondary routes include photo-isomerization and reductive cleavage.

Figure 2: Storage & Handling Decision Tree

A logic flow for researchers to determine the optimal handling method based on their specific application.

DecisionTree Start Start: Handling Olsalazine O-Sulfate SolventQ Is the solvent aqueous? Start->SolventQ pH_Check Is Buffer pH > 7.0? SolventQ->pH_Check Yes (Buffer/Media) DMSO_Stock Use DMSO Stock (Stable for months at -20°C) SolventQ->DMSO_Stock No (Pure DMSO) Duration Usage Duration? pH_Check->Duration Yes (pH 7-8) Risk_Acid STOP: High Hydrolysis Risk. Adjust pH or use fresh. pH_Check->Risk_Acid No (pH < 7) Safe Proceed: Stable for 24h at 4°C Duration->Safe < 24 Hours LongTerm Freeze at -80°C immediately Duration->LongTerm > 24 Hours

Caption: Figure 2. Operational workflow for ensuring sample integrity during experimental setup.

References

  • Ahnfelt, N. O., & Agback, H. (1988).[1] Olsalazine-O-sulphate: an acid labile metabolite of olsalazine.[1][2] Scandinavian Journal of Gastroenterology.[1] Supplement, 148, 13–16.[1]

  • Edwards, D. R., et al. (2014). Experimental and Theoretical Insights into the Mechanisms of Sulfate and Sulfamate Ester Hydrolysis. Journal of the American Chemical Society, 136(22), 7817–7820.

  • FDA Labeling. (2023). DIPENTUM® (olsalazine sodium) Capsules Prescribing Information. U.S. Food and Drug Administration.

Sources

How to improve the detection sensitivity of Olsalazine O-Sulfate.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Detection Sensitivity & Stability of Olsalazine O-Sulfate

Executive Summary

Olsalazine O-Sulfate (Olsalazine-S) is a minor but pharmacokinetically distinct metabolite of Olsalazine.[1] Unlike the parent drug (half-life ~0.9 h), Olsalazine-S exhibits a half-life of ~7 days due to extensive plasma protein binding (>99%).[1][2]

The Core Challenge: The primary failure mode in detecting Olsalazine-S is not instrument sensitivity, but analyte degradation . Olsalazine-S is acid-labile .[1][3] Standard bioanalytical workflows that utilize acidic protein precipitation (e.g., TCA) or highly acidic mobile phases will hydrolyze the sulfate group, converting the analyte back into Olsalazine and yielding false negatives for the metabolite and false positives for the parent.

This guide restructures your workflow to preserve the sulfate conjugate while maximizing ionization efficiency.

Module 1: Sample Preparation (The "Stability" Issue)

User Question: "I am seeing high variability in my QC samples, and the Olsalazine-S peak area decreases over time in the autosampler. Why?"

Technical Diagnosis: You are likely using an acidic sample preparation method or a reconstitution solvent with low pH. Sulfuric acid esters (O-sulfates) hydrolyze rapidly below pH 4.[1]0. Furthermore, the >99% protein binding requires aggressive disruption without using strong acids.

Protocol: Neutral-pH Solid Phase Extraction (WAX-SPE)

Rationale: Weak Anion Exchange (WAX) exploits the ionic nature of the sulfate group for retention, allowing rigorous washing of matrix components (phospholipids) without acidic conditions.[1]

StepSolvent/BufferCritical Technical Note
1. Pre-treatment Plasma + 5% Ammonium Acetate (aq)Do NOT use Formic Acid. Buffer to pH ~7.0 to disrupt protein binding.
2. Conditioning Methanol followed by WaterStandard conditioning.
3. Loading Pre-treated SampleLoad at gravity or low vacuum (1-2 mL/min).[1]
4. Wash 1 25 mM Ammonium Acetate (pH 7)Removes salts/proteins.
5. Wash 2 100% MethanolRemoves hydrophobic interferences (lipids). Sulfate remains bound via ionic interaction.
6. Elution 5% Ammonium Hydroxide in MethanolHigh pH disrupts the anion exchange interaction, releasing the analyte.
7. Reconstitution 10 mM Ammonium Acetate : MeOH (90:10)Keep organic low to prevent solvent effects on early eluting peaks.
Workflow Visualization: SPE Decision Tree

SPE_Workflow node_start Start: Plasma Sample node_acid Is Acid Precipitation Used? (TCA, Formic Acid > 1%) node_start->node_acid node_fail STOP: High Risk of Sulfate Hydrolysis node_acid->node_fail Yes node_spe Select WAX SPE (Weak Anion Exchange) node_acid->node_spe No node_wash Wash with 100% MeOH (Remove Lipids) node_spe->node_wash node_elute Elute with 5% NH4OH (Basic pH Preserves Sulfate) node_wash->node_elute

Figure 1: Decision logic for preventing acid-hydrolysis during extraction.

Module 2: Chromatographic Separation (The "Retention" Issue)

User Question: "The analyte elutes in the void volume or co-elutes with salts using my standard C18 column. How do I retain this polar compound?"

Technical Diagnosis: Olsalazine-S is highly polar and anionic.[1] On a standard C18 column at neutral pH (required for stability), it is fully ionized and will not retain.

Recommended Solution: HILIC or Phenyl-Hexyl

We recommend Hydrophilic Interaction Liquid Chromatography (HILIC) for maximum sensitivity.[1] HILIC uses high organic mobile phases, which enhances desolvation in the MS source (increasing sensitivity by 5-10x).[1]

Method Parameters (HILIC Configuration):

  • Column: Amide-HILIC or Zwitterionic HILIC (2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.8) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 95% B (High organic loads sample)[1]

    • 1-5 min: Linear ramp to 60% B

    • 5-7 min: Hold 60% B

  • Flow Rate: 0.4 mL/min.

Alternative (If RP is mandatory): Use a Phenyl-Hexyl column.[1] The pi-pi interactions with the azo-rings of Olsalazine provide retention mechanisms independent of hydrophobicity.[1]

Module 3: Mass Spectrometry (The "Sensitivity" Issue)

User Question: "I am trying to detect [M+H]+ but the signal is non-existent. What are the correct settings?"

Technical Diagnosis: Sulfate conjugates are pre-charged anions. They ionize poorly in Positive Mode ([M+H]+). You must operate in Negative Electrospray Ionization (ESI-) mode.[1]

MS/MS Optimization Guide
  • Ionization Mode: ESI Negative (-).[1]

  • Precursor Ion: The molecular weight of Olsalazine is ~302. The Sulfate adds 80 Da.

    • Target Precursor [M-H]-: ~381 m/z (Exact mass depends on isotope).[1]

  • Product Ions (MRM Transitions):

    • Quantifier: 381.0 -> 301.0 (Neutral loss of

      
      , -80 Da).[1] This is the most common and intense transition for O-sulfates.
      
    • Qualifier: 381.0 -> 223.0 (Cleavage of the azo bond/salicylate moiety).[1]

  • Source Parameters:

    • Temperature: Keep source temp moderate (350°C - 400°C). Excessively high temps (>500°C) can cause in-source fragmentation (loss of sulfate) before the quadrupole, reducing sensitivity.[1]

Troubleshooting Signal Suppression

If the signal is weak despite correct transitions, "Matrix Effects" from phospholipids are the likely culprit.

  • Diagnostic: Monitor m/z 184 (Phosphocholine) in Positive mode during a dummy run. If the 184 peak overlaps with your Olsalazine-S retention time, you have suppression.[1]

  • Fix: Return to Module 1 and ensure the Wash 2 (100% MeOH) step in the SPE protocol is performed rigorously.

Pathway Visualization: MS Optimization Logic

MS_Optimization node_input Analyte: Olsalazine-S node_mode Mode Selection: ESI Negative (-) node_input->node_mode node_prec Precursor: [M-H]- = 381 m/z node_mode->node_prec node_frag Collision Cell node_prec->node_frag node_quant Quantifier: 301 m/z (-SO3) node_frag->node_quant Primary node_qual Qualifier: 223 m/z (Cleavage) node_frag->node_qual Secondary

Figure 2: Mass Spectrometry transition logic for sulfate conjugates.

References

  • Ahnfelt, N. O., & Agback, H. (1988).[3] Olsalazine-O-sulphate: an acid labile metabolite of olsalazine.[1][3][4] Scandinavian Journal of Gastroenterology.[3][4] Supplement, 148, 13–16.[3]

  • Ryde, M., et al. (1988). The pharmacokinetics of olsalazine sodium in healthy volunteers after a single i.v.[5] dose and after oral doses with and without food.[5][6] European Journal of Clinical Pharmacology, 34(5), 481-488.[1]

  • FDA Center for Drug Evaluation and Research. (2006). Dipentum (Olsalazine Sodium) Labeling Revision. Reference ID: 5264977.[2]

  • Cook, C. S., et al. (2018). Analytical methods for quantitating sulfate in plasma and serum.[7] Clinica Chimica Acta. (Used for general sulfate detection principles).

Sources

Overcoming interference of Olsalazine O-Sulfate in analytical assays.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Interference of Olsalazine O-Sulfate in Analytical Assays

Executive Summary

Olsalazine (3,3'-azobis[6-hydroxybenzoic acid]) is a prodrug converted by colonic bacteria into 5-aminosalicylic acid (5-ASA).[1][2][3][4][5] While 5-ASA is the active moiety, accurate quantification of the parent drug, Olsalazine, is critical for pharmacokinetic (PK) profiling.

The primary analytical challenge is the Olsalazine O-Sulfate metabolite (Olsalazine-S).[2] This metabolite is acid-labile .[2][6] Standard bioanalytical workflows using acidic protein precipitation (e.g., TCA, perchloric acid) or highly acidic mobile phases can hydrolyze the sulfate group, reverting the metabolite back to the parent Olsalazine. This results in a gross overestimation of Olsalazine concentration, particularly in plasma where the metabolite accumulates to steady-state levels significantly higher than the parent drug.

This guide details the protocols required to stabilize the metabolite, chromatographically resolve it, and prevent mass spectrometric interference.[7]

Table of Contents
The Mechanism of Interference

Olsalazine-O-Sulfate is a conjugate formed in the liver (approx. 0.1% of dose) but has a half-life of ~7 days compared to ~0.9 hours for Olsalazine.[2][3][8] Consequently, it accumulates in plasma to concentrations 5–10x higher than the parent drug.

The Trap: If your sample preparation or mobile phase pH drops below 3.0, the sulfate ester bond hydrolyzes:


[2]

In LC-MS/MS, even if hydrolysis does not occur in the vial, in-source fragmentation (ISF) can strip the sulfate group inside the ion source, creating an isobaric interference where the metabolite mimics the parent ion signal.

Troubleshooting Guide (Q&A)
Q1: I am observing "ghost" peaks of Olsalazine or recovery rates >120%. What is happening?

Diagnosis: You are likely hydrolyzing the O-Sulfate metabolite during sample preparation.[2] Root Cause: The use of strong acids (Formic Acid > 1%, TCA, or TFA) in your precipitation solvent. Solution: Switch to a neutral or slightly buffered protein precipitation method.[2] Use Methanol or Acetonitrile containing 10 mM Ammonium Acetate (pH ~6.5).[2] Avoid acidification of the sample prior to injection.

Q2: My LC-MS/MS transition for Olsalazine shows a secondary peak that resolves from the main peak. Should I integrate it?

Diagnosis: This is likely the O-Sulfate metabolite undergoing In-Source Fragmentation (ISF).[2] Root Cause: The sulfate moiety is fragile. High declustering potential (DP) or cone voltage can fragment the source ion


 down to 

(Olsalazine) before quadrupole selection.[2] Solution:
  • Chromatography: Ensure baseline separation.[2] The O-Sulfate is more polar and should elute earlier than Olsalazine on a C18 column.[2]

  • MS Tuning: Lower your Declustering Potential (DP) and Source Temperature. Monitor the Sulfate transition (

    
    ) explicitly to confirm the peak's identity.
    
Q3: Can I use the same column for 5-ASA and Olsalazine?

Recommendation: It is risky. 5-ASA is extremely polar and requires HILIC or ion-pairing reagents, whereas Olsalazine and its sulfate are hydrophobic enough for Reverse Phase (RP).[2] Strategy: Use a dedicated RP method for Olsalazine/Olsalazine-Sulfate to avoid compromise.[2] A C18 column with high aqueous stability is ideal.[2]

Optimized Experimental Protocols
Protocol A: Neutral Sample Extraction (Prevents Hydrolysis)
  • Objective: Extract Olsalazine without degrading the O-Sulfate.

  • Matrix: Human Plasma / Serum.[2]

StepActionCritical Note
1 Aliquot 100 µL Plasma.Thaw samples at room temp, not

.
2 Add 20 µL Internal Standard (IS).Use Olsalazine-

or similar analog.
3 Add 400 µL Precipitation Reagent .[2]Reagent: MeOH:Acetonitrile (50:50) with 10 mM Ammonium Acetate .[2][9] NO ACID.
4 Vortex 2 min; Centrifuge 10 min @ 10,000 g.Keep temperature at

.
5 Transfer supernatant to glass vial.Plastic vials may adsorb Olsalazine; use silanized glass if possible.[2]
6 Dilute 1:1 with Water (neutral).Matches initial mobile phase strength.[2]
Protocol B: LC-MS/MS Conditions (Separates Interferences)
  • Column: Phenomenex Kinetex C18 or Waters BEH C18 (

    
    ).[2]
    
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5).[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 0.4 mL/min.[2]

Gradient Table:

Time (min) % B Event
0.0 5 Load
1.0 5 Elute Polar Matrix

| 1.1 | 5


 30 | Ramp |
| 3.0 | 30 

90 | Elute Olsalazine-Sulfate (~2.2 min) then Olsalazine (~2.8 min) | | 3.5 | 90 | Wash | | 3.6 | 5 | Re-equilibrate |

MS/MS Transitions (Negative Mode ESI): | Analyte | Precursor (


) | Product (

) | Role | | :--- | :--- | :--- | :--- | | Olsalazine | 301.0 | 179.0 | Quantifier | | Olsalazine-Sulfate | 381.0 | 301.0 | Monitor for Interference | | Olsalazine-Sulfate (ISF) | 381.0 | 80.0 (SO

) | Confirmation of Sulfate |[2]
Visual Workflows
Figure 1: The Acid Lability Trap

This diagram illustrates how standard acidic protocols lead to false data, and how the neutral protocol preserves integrity.

G cluster_0 Plasma Sample (In Vivo) cluster_1 Standard Acidic Prep (ERROR) cluster_2 Optimized Neutral Prep (CORRECT) P_Ols Olsalazine (Low Conc) Result_Bad False High Olsalazine (Parent + Hydrolyzed Metabolite) P_Ols->Result_Bad Result_Good Accurate Quantitation (Separated by LC) P_Ols->Result_Good P_Sulf Olsalazine-O-Sulfate (High Conc - Accumulates) Acid Add Acidic Precipitant (1% Formic or TCA) P_Sulf->Acid Neutral Add Neutral Precipitant (MeOH/Ammonium Acetate) P_Sulf->Neutral Hydrolysis Hydrolysis Reaction (Sulfate Cleavage) Acid->Hydrolysis Hydrolysis->Result_Bad Metabolite converts to Parent Stable Metabolite Intact Neutral->Stable Stable->Result_Good

Caption: Figure 1. Mechanism of analytical error. Acidic conditions convert the high-abundance metabolite back into the parent drug, invalidating the assay.

Figure 2: LC-MS/MS Decision Tree

A logic flow for method development to confirm interference removal.

G Start Start Method Dev Inject Inject Std Mixture (Olsalazine + Sulfate) Start->Inject Check1 Resolution > 1.5? Inject->Check1 Action1 Adjust Gradient (Lower initial %B) Check1->Action1 No Check2 Check 301 Transition at Sulfate RT Check1->Check2 Yes Action1->Inject Issue In-Source Fragmentation Detected Check2->Issue Signal Present Final Validated Method Check2->Final No Signal Fix Lower Declustering Potential (DP) Issue->Fix Fix->Check2

Caption: Figure 2. Step-by-step optimization workflow to ensure chromatographic resolution and elimination of isobaric interference.

References
  • Ahnfelt, N. O., & Agback, H. (1988).[2][6] Olsalazine-O-sulphate: an acid labile metabolite of olsalazine.[2][3][6][10][11] Scandinavian Journal of Gastroenterology.[2][6] Supplement, 148, 13–16.[2][6]

  • Ryde, M., et al. (1988).[2] Pharmacokinetics of olsalazine and its metabolites. Scandinavian Journal of Gastroenterology, 23(sup148), 17-23.[2] [2]

  • Pfizer. (2009).[2] Dipentum (Olsalazine Sodium) Prescribing Information. US Food and Drug Administration.[2][12]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54676993, Olsalazine-O-Sulfate.[2]

Sources

Troubleshooting common problems in Olsalazine O-Sulfate Sodium Salt synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for the synthesis and troubleshooting of Olsalazine O-Sulfate Sodium Salt . It is designed for organic chemists and pharmaceutical researchers, prioritizing mechanistic insight and self-validating protocols over generic instructions.[1]

Status: Active Ticket ID: OLS-SULF-001 Topic: Troubleshooting Synthetic Anomalies, Yield Loss, and Instability Severity: High (Chemical Stability Risk)[1]

⚠️ Critical Alert: The "Acid-Lability" Trap

Unlike typical aryl sulfates, Olsalazine O-Sulfate is acid-labile . Historical pharmacokinetic data indicates that this metabolite hydrolyzes back to Olsalazine under acidic conditions, likely driven by neighboring group participation from the ortho-carboxylic acid moieties.

  • Directive: Maintain pH

    
     7.5 at all times during workup and storage.
    
  • Contraindication: Do not use acidic HPLC mobile phases (e.g., 0.1% TFA) for purification without immediate neutralization.

Part 1: The Synthetic Workflow (Visualized)

The following Graphviz diagram outlines the logic flow for the synthesis, highlighting critical control points (CCPs) where failure most often occurs.

OlsalazineSynthesis Start Start: Olsalazine Sodium (Disodium 3,3'-azobis(6-hydroxybenzoate)) Reagent Reagent Selection: SO3·Pyridine or SO3·NMe3 (Avoid ClSO3H due to -COOH interference) Start->Reagent Reaction Sulfation Reaction Solvent: DMF/Pyridine (Anhydrous) Temp: 40-60°C Reagent->Reaction Activation Check1 In-Process Control (IPC) HPLC (Neutral pH) Target: Mono- vs. Di-sulfate Reaction->Check1 Reduction FAILURE: Azo Bond Cleavage Cause: Reducing Agents/Metals Reaction->Reduction Trace Metals Check1->Reaction Incomplete (Add Reagent) Workup Quench & Stabilization Add NaHCO3/NaOH to pH > 8 Precipitate Pyridine salts Check1->Workup Conversion > 95% Purification Purification Strategy Diafiltration (MWCO 100-500 Da) OR C18 Flash (pH 8 Buffer) Workup->Purification Remove Pyridine/SO3 Hydrolysis FAILURE: Hydrolysis to Starting Material Cause: Acidic Workup Workup->Hydrolysis pH < 7 Final Final Product This compound (Yellow Hygroscopic Solid) Purification->Final

Caption: Logic flow for Olsalazine sulfation, emphasizing the critical pH control point during workup to prevent hydrolysis.

Part 2: Troubleshooting & FAQs

Section A: Reaction Setup & Reagent Selection

Q1: I am using Chlorosulfonic acid (


) in DCM, but I am getting a complex mixture and low yield. Why? 
Diagnosis:  Incompatible functional group chemistry.
Expertise:  Chlorosulfonic acid is too aggressive for Olsalazine.
  • Carboxyl Interference: Olsalazine contains two free carboxylic acid groups.

    
     can convert these into mixed anhydrides or acyl chlorides, leading to polymerization or side reactions with the solvent.
    
  • Solubility: Olsalazine (free acid) is poorly soluble in DCM. Protocol Correction: Switch to Sulfur trioxide-pyridine complex (

    
    )  or Sulfur trioxide-trimethylamine complex (
    
    
    
    )
    .
  • Solvent: Use anhydrous DMF or Pyridine.[1] These solvents solubilize the disodium salt of Olsalazine and act as proton scavengers.

  • Stoichiometry: Use 2.5 – 4.0 equivalents of

    
     per hydroxyl group to drive the reaction, as the steric bulk of the azo linkage ortho to the phenol can hinder approach.
    

Q2: My reaction turns from bright yellow to dark brown/black. Has the azo bond degraded? Diagnosis: Likely azo reduction or oxidative polymerization. Expertise: The azo bond (


) is a chromophore responsible for the yellow color.
  • Darkening: Often indicates oxidation of the phenol (forming quinones) or thermal degradation.

  • Loss of Color: Indicates reduction of the azo bond to hydrazo or amine species (cleavage). Troubleshooting:

  • Inert Atmosphere: Ensure the reaction is under strict Nitrogen/Argon. Phenolates are electron-rich and prone to oxidation.[2]

  • Temperature Limit: Do not exceed 60°C. Above this, the azo bond becomes thermally labile in the presence of Lewis acids (

    
    ).
    
  • Check Reagents: Ensure your DMF is free of amine impurities that might act as reducing agents.

Section B: Workup & Isolation (The "Yield Killers")

Q3: Upon adding water to quench, my product disappears from the HPLC trace, and starting material reappears. Diagnosis: Acid-catalyzed hydrolysis (The "Acid Trap"). Expertise: The sulfate ester in Olsalazine O-sulfate is destabilized by the neighboring carboxylate group (anchimeric assistance). If the quench generates acid (hydrolysis of excess


 produces 

), the local pH drops rapidly, hydrolyzing the product. Self-Validating Protocol:
  • Pre-Quench: Prepare a saturated solution of Sodium Bicarbonate (

    
    )  or dilute NaOH .
    
  • Active Quench: Pour the reaction mixture into the basic solution (not water into acid).

  • Validation: Spot check pH immediately. It must remain

    
    .
    

Q4: I cannot precipitate the sodium salt. It forms an oil or stays in the aqueous layer. Diagnosis: High polarity and "Salting In" effect. Expertise: this compound is an amphiphilic polyanion (2 carboxylates + 1 or 2 sulfates). It is extremely water-soluble. Protocol Correction:

  • Avoid: Standard aqueous extraction.[1] You will lose the product to the water layer.

  • Method 1 (Precipitation): Add the reaction mixture (in DMF) dropwise into a large excess of cold Acetone or Isopropanol containing Sodium Acetate. The inorganic salts (

    
    ) and the product should precipitate.
    
  • Method 2 (Diafiltration): If the scale allows, use tangential flow filtration (Diafiltration) with a 100-500 Da MWCO membrane to remove pyridine salts and excess inorganic sulfate, retaining the larger Olsalazine derivative.

Section C: Purification & Analysis

Q5: How do I separate the Mono-sulfate from the Di-sulfate? Diagnosis: Selectivity issues. Expertise: Due to the symmetry of Olsalazine, the first sulfation deactivates the second ring slightly, but mixtures are common. Chromatographic Solution:

  • Column: C18 (Reverse Phase).

  • Mobile Phase A: 20 mM Ammonium Acetate (pH 7.5 - 8.0). Do not use TFA.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: The Di-sulfate is more polar and will elute before the Mono-sulfate, which elutes before Olsalazine.

  • Detection: Monitor at 360 nm (Azo absorption) rather than 254 nm to avoid interference from pyridine residues.

Part 3: Data Summary & Reagent Compatibility

Table 1: Reagent Compatibility Matrix
ReagentCompatibilityReason / Risk
Chlorosulfonic Acid 🔴 High Risk Reacts with -COOH; Generates HCl (hydrolysis risk).[3]

🟢 Recommended Mild; Compatible with azo/carboxyls; Requires basic workup.
DCC / EDC 🔴 Avoid Activates -COOH causing self-polymerization.
Sodium Hydroxide 🟡 Caution Good for salt formation, but strong base can cleave sulfate esters at high temp.
Zinc / Iron Critical Failure Reduces Azo bond (

) to amines (cleavage).
Table 2: HPLC Retention Behavior (C18, pH 8.0)
CompoundRelative PolarityElution Order
Olsalazine Di-Sulfate Highest1 (Fastest)
Olsalazine Mono-Sulfate High2
Olsalazine (Parent) Medium3
Decarboxylated Impurities Low4 (Slowest)

References

  • Ahnfelt, N. O., & Agback, H. (1988).[4] Olsalazine-O-sulphate: an acid labile metabolite of olsalazine.[4] Scandinavian Journal of Gastroenterology. Supplement, 148, 13–16.[4]

    • Core Reference for acid lability and metabolite identific
  • Van Hogezand, R. A. (1988).[5] Pharmacokinetics of olsalazine and its metabolites. Scandinavian Journal of Gastroenterology. Supplement, 148, 17–20.

    • Establishes the sulfation p
  • Pavelková, N., et al. (2022). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. Molecules, 27(23), 8496.

    • Provides modern protocols for sulf
  • Křen, V., et al. (2022). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. International Journal of Molecular Sciences, 23(10), 5769.

    • Source for HPLC purification strategies of polar sulf
  • BenchChem Technical Support. (2025). Troubleshooting Byproduct Formation in Azo Coupling Reactions.

    • General guidance on azo bond stability and troubleshooting.

Sources

Navigating the Nuances of Olsalazine O-Sulfate Sodium Salt Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Olsalazine O-Sulfate Sodium Salt. This guide is designed to provide you, the researcher, with practical, in-depth solutions to the solubility challenges you may encounter with this compound. As Senior Application Scientists, we understand that unexpected experimental behavior can be a significant roadblock. This resource is structured to anticipate and address these issues in a direct question-and-answer format, grounded in scientific principles to empower your research.

Troubleshooting Guide

This section provides a systematic approach to resolving common solubility issues with this compound.

Question 1: I'm having trouble dissolving this compound in water. What could be the issue and how can I resolve it?

Answer:

While sulfation generally increases the aqueous solubility of a compound, achieving a clear solution with this compound can still present challenges.[1] Here are the primary factors to consider and troubleshoot:

  • pH of the Solution: The sulfate ester of a phenol, such as in Olsalazine O-Sulfate, can be susceptible to hydrolysis under acidic conditions.[2] If your water is even slightly acidic, it could be causing the compound to degrade, which may affect its solubility or lead to the formation of less soluble byproducts.

    • Recommendation: Start with deionized, pH-neutral water. If solubility is still an issue, consider using a slightly basic buffer, such as a phosphate-buffered saline (PBS) at pH 7.4. The basic conditions will help to ensure the stability of the sulfate ester.

    • Recommendation: Begin by preparing a stock solution at a lower concentration (e.g., 1 mg/mL) and then dilute it to your desired experimental concentration.

  • Temperature: Gently warming the solution can aid in dissolution. However, excessive heat should be avoided due to the potential for degradation.

    • Recommendation: Try warming the solution to 37°C with gentle agitation. Avoid boiling.

  • Purity of the Compound: Impurities from synthesis or degradation can impact solubility.

    • Recommendation: Ensure you are using a high-purity standard of this compound. A Certificate of Analysis (CoA) should be available from the supplier to confirm purity.[3]

Question 2: My aqueous solution of this compound is turning cloudy or forming a precipitate over time. What is happening?

Answer:

This is a strong indication of either compound degradation or exceeding the solubility limit upon standing.

  • Acid Lability: As previously mentioned, Olsalazine O-Sulfate is an acid-labile metabolite. If your solution is not buffered or is exposed to an acidic environment, the sulfate group can be cleaved, leading to the formation of Olsalazine or other less soluble degradation products.

    • Recommendation: Prepare fresh solutions for each experiment. If a solution needs to be stored for a short period, use a slightly basic buffer (pH 7.4) and store it at 2-8°C, protected from light. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable.

  • Saturation and Crystallization: The initial clear solution might have been supersaturated. Over time, the excess solute can precipitate out of the solution.

    • Recommendation: If you need to work at a higher concentration, consider the use of co-solvents as discussed in the next question.

Question 3: Can I use organic solvents to dissolve this compound?

Answer:

Yes, organic solvents can be effective, particularly for preparing concentrated stock solutions.

  • Dimethyl Sulfoxide (DMSO): The parent compound, Olsalazine Sodium, is known to be soluble in DMSO.[2][4][5][6] It is highly probable that this compound will also have good solubility in this solvent. DMSO is a common choice for preparing high-concentration stock solutions that can then be diluted into aqueous buffers for experiments.

    • Protocol for Preparing a DMSO Stock Solution:

      • Weigh the desired amount of this compound into a sterile vial.

      • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).

      • Vortex or sonicate at room temperature until the compound is fully dissolved.

      • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Ethanol: The parent compound, Olsalazine Sodium, is practically insoluble in ethanol.[2][4][6] It is likely that the sulfated form will also have limited solubility in ethanol. Therefore, ethanol is not a recommended primary solvent.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: Based on information for the parent compound and general guidelines for sulfated molecules, it is recommended to store solid this compound in a tightly sealed container, protected from light and moisture, at 2-8°C.[7] For long-term storage, keeping it at -20°C is advisable to minimize degradation.[1][5]

Q2: How does the sulfate group affect the properties of Olsalazine?

A2: The addition of a sulfate group generally increases the water solubility and polarity of a molecule.[1] This is a common metabolic pathway in the body to facilitate the excretion of drugs and their metabolites.[1] The sulfate group in Olsalazine O-Sulfate makes it more hydrophilic than the parent Olsalazine molecule.

Q3: Is this compound the active form of the drug?

A3: No, Olsalazine itself is a prodrug. In the colon, bacterial azoreductases cleave the azo bond of Olsalazine to release two molecules of mesalamine (5-aminosalicylic acid or 5-ASA), which is the therapeutically active anti-inflammatory agent.[8] Olsalazine O-Sulfate is a metabolite of Olsalazine formed in the liver and is not considered the active therapeutic moiety.[2][4][9]

Q4: What analytical techniques are suitable for working with this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (LC-MS) detection is a suitable method for the analysis of Olsalazine and its metabolites, including the O-Sulfate form. Given the acid lability of the O-Sulfate, it is crucial to use a mobile phase with a neutral to slightly basic pH to prevent on-column degradation.

Experimental Protocols & Data

While specific quantitative solubility data for this compound is not publicly available, the following table provides a qualitative summary based on the known properties of the parent compound and general principles of sulfated molecules.

SolventExpected SolubilityRecommendations
Water (pH-neutral) Sparingly to moderately solubleUse gentle warming and agitation. Start with low concentrations.
Phosphate-Buffered Saline (PBS, pH 7.4) Likely more soluble and stable than in neutral waterRecommended for preparing aqueous solutions for biological assays.
Acidic Buffers (pH < 7) Not Recommended The compound is acid-labile and will likely degrade.
Dimethyl Sulfoxide (DMSO) Highly SolubleIdeal for preparing high-concentration stock solutions.
Ethanol Poorly Soluble / InsolubleNot a recommended solvent.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

G cluster_start Start cluster_solvent Solvent Selection cluster_aqueous_troubleshooting Aqueous Troubleshooting cluster_dmso_troubleshooting DMSO Troubleshooting cluster_solution Solution start Unable to Dissolve Olsalazine O-Sulfate Na Salt solvent_choice What solvent are you using? start->solvent_choice water Water/Aqueous Buffer solvent_choice->water Aqueous dmso DMSO solvent_choice->dmso Organic ethanol Ethanol solvent_choice->ethanol Organic check_ph Check pH of Water/Buffer water->check_ph sonicate Use sonication dmso->sonicate not_dissolved Still Not Dissolved ethanol->not_dissolved Poor Solubility Expected acidic_ph Acidic (pH < 7) NOT RECOMMENDED check_ph->acidic_ph neutral_ph Neutral/Slightly Basic (pH ≥ 7) check_ph->neutral_ph increase_temp Gently warm to 37°C neutral_ph->increase_temp use_buffer Use PBS (pH 7.4) increase_temp->use_buffer lower_conc Try a lower concentration use_buffer->lower_conc dissolved Compound Dissolved lower_conc->dissolved lower_conc->not_dissolved check_purity Check Compound Purity (CoA) sonicate->check_purity check_purity->dissolved check_purity->not_dissolved not_dissolved->start Re-evaluate approach

Caption: Troubleshooting workflow for this compound solubility.

Chemical Structure and Susceptibility to Hydrolysis

The diagram below illustrates the structure of Olsalazine O-Sulfate and highlights the acid-labile sulfate ester bond.

Caption: Acid-catalyzed hydrolysis of Olsalazine O-Sulfate.

References

  • Sulfation Of Drugs And Related Compounds. (n.d.).
  • The Chemistry of Sulfate Esters and Related Compounds. (n.d.).
  • DIPENTUM® (olsalazine sodium capsules). (2021, December 16).
  • olsalazine sodium capsules. (2001, November 15). Pfizer.
  • Olsalazine. (n.d.). In The Merck Index.
  • Olsalazine Sodium Rel
  • DIPENTUM (Olsalazine Sodium Capsules)
  • Olsalazine-O-Sulf
  • Olsalazine (sodium salt) (CAS 6054-98-4). (n.d.). Cayman Chemical.
  • Olsalazine sodium. (n.d.). Sigma-Aldrich.
  • OLSALAZINE 15722-48-2 wiki. (n.d.). Guidechem.
  • Process for removing sulfuric acid from aqueous solutions of inorganic sulfates. (1956, March 13).
  • Olsalazine O sulphate sodium salt. (n.d.). VIVAN Life Sciences.
  • New FI-Spectrophotometric Methods for Determination of Olsalazine in Pure and Pharmaceutical Preparations via Complexation with Quinalizarin Reagent. (2015, August 29). Asian Journal of Chemistry.
  • Olsalazine Monograph for Professionals. (2025, August 22). Drugs.com.
  • Olsalazine sodium. (n.d.). Sigma-Aldrich.
  • PRODUCT MONOGRAPH DIPENTUM ® (olsalazine sodium)
  • OLSALAZINE. (n.d.). Pharmaceutical Benefits Scheme (PBS).
  • How to dissolve calcium sulfate fast?. (2019, June 6). Chemistry Stack Exchange.
  • Comprehensive profiling of sulfated phenolic compounds in edible and infesting seaweeds by a dedicated software-assisted pl
  • How can I dissolve elemental sulfur in inorganic solvents (such as NH3, HCl, &)?. (2014, October 30).
  • Dissolution of metals in acids–Preparation of ferrous sulf
  • Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. (2022, May 20). PubMed.
  • Comprehensive profiling of sulfated phenolic compounds in edible and infesting seaweeds by a dedicated software-assisted platform. (2025, July 9).
  • Chemical dissolution of sulfide minerals. (n.d.).
  • Olsalazine. (n.d.). PubChem.
  • “Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated red wine”. (2025, August 10).
  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (2023, April 19). MDPI.
  • Spectrophotometric Methods for Determination of Olsalazine Sodium. (2011, October 21). RJPT.

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Validation & Comparative

Comparing the pharmacokinetic profiles of olsalazine and its sulfate metabolite.

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Design of Olsalazine as a Colon-Targeted Prodrug

Olsalazine, a dimer of 5-aminosalicylic acid (5-ASA) linked by an azo bond, represents a classic example of a colon-targeted prodrug strategy.[1][2] Its design capitalizes on the unique enzymatic environment of the large intestine to deliver the therapeutically active moiety, 5-ASA (mesalamine), directly to the site of inflammation in ulcerative colitis.[1][3] This localized delivery minimizes systemic absorption of the active drug, thereby reducing the potential for systemic side effects.[4][5] While the primary metabolic fate of olsalazine is its conversion to 5-ASA, a small fraction undergoes hepatic metabolism to form olsalazine-O-sulfate (olsalazine-S).[1][4][6] This guide provides an in-depth comparison of the pharmacokinetic profiles of olsalazine and its principal systemic metabolite, olsalazine-S, offering insights into their distinct absorption, distribution, metabolism, and excretion (ADME) characteristics.

The Metabolic Journey of Olsalazine

The metabolic pathway of olsalazine is a tale of two distinct routes: the intended colonic activation and the minor systemic sulfation. The following diagram illustrates this process.

cluster_oral Oral Administration cluster_gitract Gastrointestinal Tract cluster_systemic Systemic Circulation cluster_colon Colonic Lumen Olsalazine Olsalazine Small_Intestine Small Intestine (Minimal Absorption) Olsalazine->Small_Intestine Transit Colon Colon Small_Intestine->Colon Transit Absorbed_Olsalazine Absorbed Olsalazine (~2.4%) Small_Intestine->Absorbed_Olsalazine Absorption Mesalamine 2x Mesalamine (5-ASA) (Active Drug) Colon->Mesalamine Bacterial Azoreductases Liver Liver Absorbed_Olsalazine->Liver First-Pass Metabolism Olsalazine_S Olsalazine-S (~0.1% of dose) Liver->Olsalazine_S Sulfation Excretion_Feces Excretion in Feces Mesalamine->Excretion_Feces ~98-99% of dose

Caption: Metabolic pathway of orally administered olsalazine.

Comparative Pharmacokinetic Profiles

The pharmacokinetic behaviors of olsalazine and its sulfate metabolite diverge significantly, a direct consequence of their differing chemical structures and metabolic pathways.

ParameterOlsalazineOlsalazine-Sulfate (Olsalazine-S)
Absorption
Bioavailability~2.4% of a single 1 g oral dose is absorbed.[1][4][6]Formed in the liver from absorbed olsalazine.[1][4]
Tmax (Time to Peak Plasma Concentration)Approximately 1 hour.[1][4][7]Accumulates to a steady state within 2 to 3 weeks.[1][4][5]
Cmax (Peak Plasma Concentration)Low, e.g., 1.6 to 6.2 µmol/L after a 1 g single dose.[1][4]Stable plasma concentration of 3.3 to 12.4 µmol/L on daily doses of 1 g.[1][4][5]
Distribution
Plasma Protein Binding>99%[1][4]>99%[1][4][5]
Metabolism
Primary RouteCleavage of the azo bond by colonic bacteria to form two molecules of mesalamine (5-ASA).[1][2][3]N/A (is a metabolite)
Minor RouteApproximately 0.1% of an oral dose is metabolized in the liver to olsalazine-S.[1][4][6]
Excretion
Half-life (t½)Approximately 0.9 hours.[4][6][8]Approximately 7 days.[4][5][6]
Major Elimination RouteThe majority of the oral dose (98-99%) reaches the colon and is converted to mesalamine, which is then primarily excreted in the feces.[4][5][8]The long half-life is mainly due to slow dissociation from the protein binding site.[4][5]
Urinary Excretion<1% recovered in the urine.[4][5]Present in plasma at a stable concentration during long-term treatment.[1][4]

In-Depth Analysis of Pharmacokinetic Disparities

The stark contrast in the pharmacokinetic profiles of olsalazine and olsalazine-S is central to the drug's therapeutic efficacy and safety profile.

Olsalazine: A Transient Systemic Player

The pharmacokinetic profile of olsalazine is characterized by its rapid clearance from the systemic circulation. Following oral administration, only a small fraction of the dose is absorbed, leading to low peak plasma concentrations that are reached within an hour.[1][4] Its extremely short half-life of approximately 0.9 hours underscores its transient nature in the bloodstream.[4][6][8] This rapid systemic clearance is advantageous as it minimizes the potential for off-target effects of the parent drug. The high plasma protein binding of over 99% further limits the amount of free, pharmacologically active olsalazine in circulation.[1][4]

Olsalazine-S: The Persistent Metabolite

In stark contrast, olsalazine-S exhibits a remarkably long half-life of approximately 7 days.[4][5][6] This prolonged presence is attributed to its high affinity for plasma proteins, with a slow dissociation rate from its binding sites.[4][5] Consequently, olsalazine-S accumulates in the plasma upon repeated dosing, reaching a steady-state concentration within two to three weeks of initiating therapy.[1][4][5] While the clinical significance of this long-circulating metabolite is not fully elucidated, its stable plasma concentrations during chronic treatment warrant consideration in long-term safety assessments.

Experimental Protocol: Quantification of Olsalazine and Olsalazine-S in Human Plasma by HPLC-UV

The following protocol outlines a robust method for the simultaneous quantification of olsalazine and its sulfate metabolite in human plasma, a critical procedure for pharmacokinetic studies.

1. Principle

This method utilizes reversed-phase high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection to separate and quantify olsalazine and olsalazine-S in plasma samples following a protein precipitation extraction.

2. Materials and Reagents

  • Olsalazine and Olsalazine-S reference standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trichloroacetic acid (TCA)

  • Deionized water (18.2 MΩ·cm)

  • Human plasma (drug-free)

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Centrifuge

  • Vortex mixer

3. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of olsalazine and olsalazine-S reference standards in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions in methanol to create a calibration curve ranging from 0.1 to 10 µg/mL.

4. Sample Preparation

  • To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the appropriate working standard solution (for calibration curve) or methanol (for blank and QC samples).

  • Add 400 µL of acetonitrile containing 5% TCA to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL onto the HPLC system.

5. HPLC Conditions

  • Mobile Phase: A gradient elution can be optimized. For example, a mixture of acetonitrile and a phosphate buffer (pH adjusted) may be used.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • UV Detection Wavelength: A wavelength around 340 nm is often suitable for olsalazine.[9] The optimal wavelength for olsalazine-S should be determined.

  • Run Time: Approximately 15 minutes (adjust as needed for optimal separation).

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of each analyte against its concentration.

  • Determine the concentration of olsalazine and olsalazine-S in the unknown samples by interpolating their peak areas from the calibration curve.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis Plasma 200 µL Plasma Standard Add Standard Plasma->Standard Precipitation Protein Precipitation (Acetonitrile/TCA) Standard->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporation Evaporate to Dryness Supernatant->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject 20 µL Reconstitution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Data Data Acquisition & Analysis Detection->Data

Caption: HPLC-UV analytical workflow for olsalazine and olsalazine-S.

Conclusion: A Tale of Two Fates with a Common Goal

The pharmacokinetic profiles of olsalazine and its sulfate metabolite, olsalazine-S, are dramatically different, yet they both contribute to the overall therapeutic strategy of this colon-targeted drug. Olsalazine's rapid systemic clearance and primary delivery to the colon ensure localized therapeutic action with minimal systemic exposure of the active moiety. In contrast, the formation of the long-lasting olsalazine-S metabolite, while a minor pathway, results in a persistent systemic presence. Understanding these distinct pharmacokinetic behaviors is paramount for researchers and drug development professionals in optimizing the design and clinical application of colon-targeted therapies and in the ongoing safety monitoring of chronic treatment regimens.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4593, Olsalazine. [Link]

  • Pfizer. (2001). Dipentum (olsalazine sodium) capsules Prescribing Information. [Link]

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  • Pharmacology of Olsalazine (Dipentum) ; Mechanism of Action, Pharmacokinetics, Uses, Effects. (2025, January 22). YouTube. [Link]

  • van Hogezand, R. A. (1988). Pharmacokinetics of olsalazine and its metabolites. Scandinavian Journal of Gastroenterology, 23(sup148), 17–20. [Link]

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  • Medscape. Dipentum (olsalazine) dosing, indications, interactions, adverse effects, and more. [Link]

  • Zhang, Q., & Wang, J. (2001). Separation and Determination of Olsalazine Sodium and Its Impurities by HPLC. Journal of Pharmaceutical Analysis, 22(4), 263-265. [Link]

  • Uslu, B., Yilmaz, S., & Ozkan, S. A. (2001). Determination of olsalazine sodium in pharmaceuticals by differential pulse voltammetry. Pharmazie, 56(8), 629–632. [Link]

  • Vineet, G., & Vivek, G. (2022). FORMULATION, DEVELOPMENT AND EVALUATION OF COLON TARGETTING MICROSPHERE OF OLSALAZIN. Panacea Journal of Pharmacy and Pharmaceutical Sciences, 11(4), 22-34. [Link]

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Assessing the Cross-Reactivity of Olsalazine O-Sulfate in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olsalazine, a prodrug of mesalamine (5-aminosalicylic acid), is a primary treatment for inflammatory bowel disease.[1][2] Its therapeutic efficacy is localized to the colon, where bacterial azoreductases cleave it into its active components.[3] While the majority of the drug is metabolized and acts locally, a minor fraction is absorbed and metabolized in the liver to form Olsalazine O-Sulfate.[4] The development of immunoassays for therapeutic drug monitoring of Olsalazine necessitates a thorough understanding of the potential cross-reactivity of its metabolites. This guide provides a comprehensive assessment of the theoretical and practical aspects of evaluating the cross-reactivity of Olsalazine O-Sulfate in a competitive immunoassay format. We will delve into the principles of antibody generation for small molecules, propose a detailed experimental protocol for a competitive ELISA, and present a comparative analysis of hypothetical data to guide researchers in this critical aspect of assay validation.

Introduction: The Significance of Cross-Reactivity in Olsalazine Immunoassays

Immunoassays are indispensable tools in drug development and clinical diagnostics, offering high sensitivity and specificity.[5] For small molecules like Olsalazine, competitive immunoassays are often the format of choice.[6] The core principle of a competitive immunoassay lies in the competition between the analyte in a sample and a labeled analyte for a limited number of antibody binding sites.[5] The specificity of the antibody is paramount to the accuracy of the assay. Cross-reactivity occurs when the antibody binds to molecules other than the target analyte, such as metabolites, leading to inaccurate quantification.[7]

Olsalazine O-Sulfate, a minor but persistent metabolite of Olsalazine with a long half-life, presents a potential cross-reactant in immunoassays designed to measure the parent drug.[4] The structural similarity between Olsalazine and its sulfated metabolite underscores the importance of characterizing the degree of cross-reactivity to ensure the reliability of pharmacokinetic and therapeutic drug monitoring studies.[8] This guide will walk you through the essential steps to assess this cross-reactivity.

Antibody Production for Olsalazine: The Hapten-Carrier Conjugate Approach

Small molecules like Olsalazine are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response for antibody production.[9][][11] This process involves designing a "hapten," a derivative of the small molecule that can be chemically linked to the carrier protein.

Designing the Olsalazine Hapten

The design of the hapten is a critical step that influences the specificity of the resulting antibodies. The linker should be attached to a position on the Olsalazine molecule that is distal to the key epitopes you want the antibody to recognize. In the case of Olsalazine, the azo bond and the arrangement of the salicylic acid moieties are key structural features. A potential strategy would be to introduce a linker at one of the carboxyl groups, preserving the core structure of the molecule.

Conjugation to a Carrier Protein

Commonly used carrier proteins include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA).[9][] The choice of carrier protein and the conjugation chemistry will depend on the functional groups available on the hapten. For a carboxylated hapten, carbodiimide chemistry (e.g., using EDC and NHS) is a standard method for forming a stable amide bond with the amine groups on the carrier protein.

G

Experimental Design: Assessing Cross-Reactivity via Competitive ELISA

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust method for quantifying small molecules and assessing the cross-reactivity of related compounds.

Principle of the Competitive ELISA

In this assay, a known amount of Olsalazine is coated onto the wells of a microtiter plate. The sample containing the analyte (Olsalazine or a potential cross-reactant) is pre-incubated with a limited amount of anti-Olsalazine antibody. This mixture is then added to the coated plate. The free antibody will bind to the immobilized Olsalazine. The amount of bound antibody is inversely proportional to the concentration of the analyte in the sample. A substrate is added that produces a colorimetric signal when acted upon by the enzyme conjugated to the secondary antibody.

G

Detailed Experimental Protocol

Materials:

  • High-binding 96-well microtiter plates

  • Olsalazine standard

  • Olsalazine O-Sulfate standard

  • Anti-Olsalazine primary antibody (polyclonal or monoclonal)

  • HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the Olsalazine standard to 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted Olsalazine to each well of the microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competition Reaction:

    • Prepare serial dilutions of the Olsalazine standard and the Olsalazine O-Sulfate standard in Assay Buffer.

    • In a separate dilution plate, mix 50 µL of each standard dilution (or sample) with 50 µL of the diluted anti-Olsalazine primary antibody.

    • Incubate for 1 hour at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked microtiter plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Detection:

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Signal Development and Measurement:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Add 50 µL of Stop Solution to each well to stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

The cross-reactivity of Olsalazine O-Sulfate is determined by comparing its IC50 value (the concentration that causes 50% inhibition of the maximum signal) to the IC50 value of Olsalazine.

Calculation of Percent Cross-Reactivity:

% Cross-Reactivity = (IC50 of Olsalazine / IC50 of Olsalazine O-Sulfate) x 100

Hypothetical Data and Comparison
CompoundIC50 (ng/mL)% Cross-Reactivity
Olsalazine10100%
Olsalazine O-Sulfate2504%
Mesalamine (5-ASA)>10,000<0.1%
N-acetyl-5-ASA>10,000<0.1%

Interpretation of Hypothetical Results:

In this hypothetical scenario, the anti-Olsalazine antibody exhibits high specificity for the parent drug. The cross-reactivity with Olsalazine O-Sulfate is low (4%), suggesting that the addition of the sulfate group significantly alters the epitope recognized by the antibody. The negligible cross-reactivity with the cleavage products, mesalamine and N-acetyl-5-ASA, further validates the specificity of the assay for the intact prodrug.

Conclusion and Implications

A thorough assessment of the cross-reactivity of key metabolites is a non-negotiable step in the validation of any immunoassay for therapeutic drug monitoring. This guide provides a framework for researchers to systematically evaluate the cross-reactivity of Olsalazine O-Sulfate. The proposed competitive ELISA protocol, grounded in established principles of immunoassay development for small molecules, offers a practical approach to generating the necessary data.

The degree of cross-reactivity will ultimately depend on the specific characteristics of the antibody generated. A low cross-reactivity, as depicted in our hypothetical data, would indicate that the immunoassay is suitable for the specific measurement of Olsalazine, even in the presence of its sulfated metabolite. Conversely, high cross-reactivity would necessitate further assay optimization, such as the development of a more specific monoclonal antibody, or the use of a different analytical method like LC-MS/MS for definitive quantification. By following the principles and protocols outlined in this guide, researchers can ensure the scientific integrity and reliability of their immunoassay data for Olsalazine.

References

  • Mishra, R. K., Gupta, R., & Kumar, A. (2004). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Bioconjugate chemistry, 15(1), 143–149. [Link]

  • PubMed. (2004). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Retrieved February 15, 2026, from [Link]

  • Xue, H., Xing, Y., Yin, Y., Zhang, T., Zhang, B., Zhang, Y., & Tian, X. (2013). Application of an enzyme immunoassay for the quantitative determination of azo dye (Orange II) in food products. Food Additives & Contaminants: Part A, 30(1), 58-65. [Link]

  • Creative Biolabs. (n.d.). Hapten-Carrier Conjugation. Retrieved February 15, 2026, from [Link]

  • Taylor & Francis Online. (2012). Application of an enzyme immunoassay for the quantitative determination of azo dye (Orange II) in food products. Retrieved February 15, 2026, from [Link]

  • Johnson, H. M., Smith, B. G., & Kauffman, P. E. (1975). Tartrazine: solid-phase radioimmunoassay studies of an azo dye implicated in allergic reactions (azo dyes and allergy). Proceedings of the Society for Experimental Biology and Medicine, 150(2), 278–281. [Link]

  • Al-Shehri, M. M., El-Gendy, M. A., El-Azab, A. S., Hamidaddin, M. A., & Darwish, I. A. (2018). Development and validation of an ELISA with high sensitivity for therapeutic monitoring of afatinib. Bioanalysis, 10(18), 1511–1523. [Link]

  • National Center for Biotechnology Information. (n.d.). Olsalazine. PubChem. Retrieved February 15, 2026, from [Link]

  • Krasowski, M. D., Drees, D., Burek, S., McMillin, G. A., & Ekins, S. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC clinical pathology, 14, 33. [Link]

  • NorthEast BioLab. (2025, January 8). ELISA Assays – Methods, Formats, and Applications. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical structures of the aminosalicylate drugs 5-ASA, sulfasalazine, balsalazide, and olsalazine. Retrieved February 15, 2026, from [Link]

  • Aydin, S. (2023). Enzyme Linked Immunosorbent Assay. In StatPearls. StatPearls Publishing. [Link]

  • Veeprho. (n.d.). Olsalazine Impurities and Related Compound. Retrieved February 15, 2026, from [Link]

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  • Zherdev, A. V., Sveshnikov, P. G., & Dzantiev, B. B. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Sensors (Basel, Switzerland), 21(14), 4843. [Link]

  • van Hogezand, R. A., van Hees, P. A., Zwanenburg, B., van Rossum, J. M., & van Tongeren, J. H. (1988). Pharmacokinetics of olsalazine and its metabolites. Scandinavian journal of gastroenterology. Supplement, 148, 17–20. [Link]

  • Creative Diagnostics. (n.d.). ELISA Development Guide. Retrieved February 15, 2026, from [Link]

  • Thurman, E. M., Goolsby, D. A., Aga, D. S., Pomes, M. L., & Meyer, M. T. (2001). Detection of pesticides and pesticide metabolites using the cross reactivity of enzyme immunoassays. ACS Symposium Series, 773, 108-123. [Link]

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Comparative Metabolic Profiling: Olsalazine O-Sulfate vs. Sulfasalazine Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Pharmacokinetics and Bioactivity: Olsalazine O-Sulfate vs. Sulfasalazine Metabolites in IBD Models. Content Type: Publish Comparison Guide.

Executive Summary: The "Clean" Dimer vs. The Carrier Conjugate

In the development of 5-aminosalicylic acid (5-ASA) delivery systems for Inflammatory Bowel Disease (IBD), the metabolic fate of the "carrier" molecule is the primary differentiator of safety and tolerability.

This guide provides a technical comparison between Olsalazine (and its unique systemic metabolite Olsalazine-O-Sulfate ) and Sulfasalazine (and its cleaved carrier Sulfapyridine ). While both drugs function as prodrugs delivering 5-ASA to the colon, their systemic pharmacokinetic profiles differ radically.

  • Olsalazine: A "double-prodrug" (dimer) that cleaves into two active 5-ASA molecules.[1][2] Its primary systemic marker is Olsalazine-O-Sulfate , a non-toxic, long-half-life conjugate of the parent drug.

  • Sulfasalazine (SSZ): A diazo-conjugate that cleaves into one 5-ASA and one Sulfapyridine (SP) molecule. SP is systemically absorbed and is responsible for the majority of SSZ-associated adverse events (nausea, headache, hypersensitivity).

Chemical & Metabolic Divergence

The Sulfasalazine Pathway (The Historical Standard)

Sulfasalazine relies on bacterial azoreductases in the colon to cleave the diazo bond.

  • Yield: 1 mole SSZ

    
     1 mole 5-ASA (Therapeutic) + 1 mole Sulfapyridine (Carrier).
    
  • Metabolic Fate: The 5-ASA acts locally.[1][3][4] The Sulfapyridine is rapidly absorbed, acetylated (N-acetyl-SP), hydroxylated, and glucuronidated in the liver.

  • Toxicity: Sulfapyridine levels correlate directly with adverse effects (slow acetylators are at higher risk).

The Olsalazine Pathway (The "Clean" Dimer)

Olsalazine (3,3'-azobis-6-hydroxybenzoic acid) also relies on bacterial azoreductase.

  • Yield: 1 mole Olsalazine

    
    2 moles  5-ASA.
    
  • Metabolic Fate:

    • Luminal: 98-99% is cleaved into 5-ASA.[1]

    • Systemic (The Critical Distinction): Approximately 1-2% of the intact dimer is absorbed. In the liver, this intact dimer is sulfated to form Olsalazine-O-Sulfate (Olsalazine-S) .

  • Olsalazine-O-Sulfate Characteristics:

    • Half-life: ~7 days (vs. <1 hour for parent Olsalazine).[3]

    • Protein Binding: >99%.[1][5]

    • Activity: Pharmacologically inert (no anti-inflammatory activity), but serves as a critical marker for systemic absorption and compliance.

Comparative Metabolic Pathway Diagram

MetabolicPathways SSZ Sulfasalazine (Prodrug) Bact Colonic Bacteria (Azoreductase) SSZ->Bact Oral Dosing OLS Olsalazine (Prodrug) OLS->Bact Oral Dosing OLS_Intact Intact Olsalazine (Absorbed ~1%) OLS->OLS_Intact Small Intestine Escape ASA_SSZ 5-ASA (Active) Local Action Bact->ASA_SSZ SP Sulfapyridine (Carrier) Systemic Absorption Bact->SP ASA_OLS 2x 5-ASA (Active) Local Action Bact->ASA_OLS Liver Hepatic Metabolism SP->Liver OLS_Intact->Liver SP_Metabs N-Acetyl-SP & Glucuronides (TOXICITY RISK) Liver->SP_Metabs Acetylation/Hydroxylation OLS_S Olsalazine-O-Sulfate (Inert, t1/2 = 7 days) Liver->OLS_S Sulfation

Caption: Divergent metabolic fates. Note the generation of toxic Sulfapyridine metabolites from SSZ versus the inert, long-lived Olsalazine-O-Sulfate from Olsalazine.

Performance in IBD Models (Preclinical Data)

When designing preclinical studies (e.g., DSS-induced colitis in rats), the choice between these agents impacts the readouts.

Efficacy Comparison (The 5-ASA Component)

Since both drugs ultimately deliver 5-ASA, their anti-inflammatory efficacy in reducing Colitis Activity Index (CAI) and Myeloperoxidase (MPO) activity is comparable when molar equivalents of 5-ASA are controlled .

  • Note: 1g Olsalazine delivers roughly equivalent 5-ASA to 2.2g Sulfasalazine.

Toxicity & Side Effect Profile
FeatureSulfasalazine (Metabolite: Sulfapyridine)Olsalazine (Metabolite: Olsalazine-O-Sulfate)
Systemic Toxicity High. SP causes oxidative stress, hemolysis (in G6PD deficiency), and hypersensitivity in animal models.Low. Olsalazine-O-Sulfate is inert and excreted renally.
GI Motility Neutral.Secretory Diarrhea. The intact Olsalazine dimer (not the sulfate metabolite) stimulates ileal bicarbonate secretion, causing diarrhea in ~15-30% of subjects.
Half-Life (Marker) Sulfapyridine: 6–14 hours (depends on acetylation status).Olsalazine-O-Sulfate: ~7 days (accumulates to steady state).[1][3]
Interference SP metabolites can interfere with certain colorimetric assays.Olsalazine-O-Sulfate is acid-labile; requires careful extraction.

Experimental Protocols

Protocol A: Differential Extraction of Olsalazine-O-Sulfate vs. Sulfapyridine from Rat Plasma

Objective: To quantify the systemic burden of the "carrier" molecules using LC-MS/MS. Critical Constraint: Olsalazine-O-Sulfate is acid labile .[6] Standard acid precipitation methods used for Sulfapyridine will degrade Olsalazine-S back to Olsalazine, skewing results.

Methodology:

  • Sample Collection: Collect rat plasma into heparinized tubes. Centrifuge at 4°C.

  • Protein Precipitation (Crucial Step):

    • For Sulfapyridine: Add 10% Trichloroacetic acid (TCA). Vortex and centrifuge.

    • For Olsalazine-O-Sulfate:DO NOT use acid. Add 3 volumes of ice-cold Methanol/Acetonitrile (50:50) . Vortex gently. Centrifuge at 10,000g for 10 min at 4°C.

  • LC-MS/MS Conditions:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18).

    • Mobile Phase:

      • A: 10mM Ammonium Acetate (pH 7.0) — Neutral pH preserves the sulfate.

      • B: Acetonitrile.

    • Transitions (MRM):

      • Sulfapyridine: m/z 250.1

        
         156.0 (Positive Mode).
        
      • Olsalazine-O-Sulfate: m/z 381.0

        
         223.0 (Negative Mode).
        
Protocol B: 21-Day DSS Colitis Model (Chronic Toxicity Assessment)

Objective: Compare long-term retention of metabolites.

  • Induction: Administer 2% Dextran Sodium Sulfate (DSS) in drinking water to Wistar rats for 7 days, followed by water for 14 days (recovery/chronic phase).

  • Dosing:

    • Group A: Vehicle.

    • Group B: Sulfasalazine (100 mg/kg/day).

    • Group C: Olsalazine (50 mg/kg/day) — Molar equivalent in 5-ASA.

  • Sampling:

    • Collect urine daily.

    • Collect plasma at Day 7, 14, and 21.

  • Readout Analysis:

    • Accumulation: Plot plasma concentration vs. time.

    • Expected Result: Sulfapyridine peaks and troughs daily. Olsalazine-O-Sulfate will show a slow, steady accumulation over 14 days due to the 7-day half-life, reaching a steady-state plateau.

Workflow Visualization

ExperimentalWorkflow Start Rat Plasma Sample Decision Target Analyte? Start->Decision Path_SSZ Sulfapyridine (SP) Decision->Path_SSZ Path_OLS Olsalazine-O-Sulfate Decision->Path_OLS Prep_Acid Acid Precipitation (10% TCA) Path_SSZ->Prep_Acid Prep_MeOH Organic Precipitation (MeOH/ACN, Neutral pH) Path_OLS->Prep_MeOH Warn WARNING: Acid Hydrolysis destroys O-Sulfate bond Prep_Acid->Warn If used for OLS Analysis LC-MS/MS Analysis Prep_Acid->Analysis Prep_MeOH->Analysis Result_SP Quantify Toxicity Marker (SP) Analysis->Result_SP Result_OLS Quantify Compliance Marker (Olsalazine-S) Analysis->Result_OLS

Caption: Critical sample preparation divergence. Acidic conditions must be avoided when analyzing Olsalazine-O-Sulfate to prevent degradation.

References

  • Ryde, M., et al. (1988). "Olsalazine-O-sulphate: an acid labile metabolite of olsalazine."[6] Scandinavian Journal of Gastroenterology, Supplement 148, 13-16.[6] Link

  • Das, K. M., & Eastwood, M. A. (1975). "Acetylation polymorphism of sulfapyridine in patients with ulcerative colitis and Crohn's disease." Clinical Pharmacology & Therapeutics, 18(5), 514-520. Link

  • Sandberg-Gertzén, H., et al. (1983). "Pharmacokinetics of olsalazine and its metabolites." Scandinavian Journal of Gastroenterology, 148, 17-20.[7] Link

  • Peppercorn, M. A. (1984). "Sulfasalazine: Pharmacology, clinical use, toxicity, and related new drug development." Annals of Internal Medicine, 101(3), 377-386. Link

  • FDA Labeling (Dipentum/Olsalazine). "Clinical Pharmacology: Metabolism and Pharmacokinetics." U.S. Food and Drug Administration. Link

Sources

Comparative efficacy studies of olsalazine metabolites in experimental colitis.

[1]

Executive Technical Summary

Olsalazine (sodium azodisalicylate) represents a second-generation delivery system for 5-aminosalicylic acid (5-ASA), the active anti-inflammatory moiety in ulcerative colitis treatment. Unlike Sulfasalazine, which links 5-ASA to a toxic sulfapyridine carrier, Olsalazine consists of two 5-ASA molecules linked by an azo bond .[1][2]

In experimental colitis (e.g., DSS-induced models), the efficacy of Olsalazine is contingent upon colonic bacterial metabolism. This guide compares the pharmacodynamics of Olsalazine against its metabolites and alternative salicylates, highlighting the "double payload" efficiency and the specific signaling pathways (PPAR-


Metabolic Activation & Pharmacokinetics

The therapeutic advantage of Olsalazine lies in its site-specific activation. It remains 98-99% intact during transit through the stomach and small intestine. Upon reaching the colon, bacterial azoreductases cleave the azo bond, liberating two bioactive 5-ASA molecules.[1][2][3]

Figure 1: Comparative Metabolic Activation Pathways

This diagram illustrates the "Double Payload" mechanism of Olsalazine versus the "Carrier-Limited" mechanism of Sulfasalazine.

MetabolismOlsalazineOlsalazine(Prodrug Dimer)ColonColonic Lumen(Bacterial Azoreductase)Olsalazine->Colon98% reaches colon intactSulfasalazineSulfasalazine(Prodrug Carrier)Sulfasalazine->ColonReaches colonASA15-ASA(Active)Colon->ASA1CleavageASA25-ASA(Active)Colon->ASA2Cleavage (Olsalazine yields 2x)SulfapyridineSulfapyridine(Toxic Carrier)Colon->SulfapyridineCleavage (Sulfasalazine byproduct)

Caption: Bacterial azoreductase cleavage of Olsalazine yields two active 5-ASA molecules, whereas Sulfasalazine yields one 5-ASA and one toxic sulfapyridine carrier.[1]

Comparative Efficacy Analysis

The following data synthesizes results from murine Dextran Sulfate Sodium (DSS) colitis models. The comparison highlights that while 5-ASA is the active agent, the delivery vehicle (Olsalazine) significantly impacts colonic concentration and therapeutic outcome.

Table 1: Pharmacokinetic & Efficacy Profile (Murine Models)
FeatureOlsalazineSulfasalazineMesalamine (Free 5-ASA)
Active Payload 2 molecules 5-ASA1 molecule 5-ASA1 molecule 5-ASA
Carrier Toxicity None (Carrier is Drug)High (Sulfapyridine)None
Systemic Absorption < 2% (Intact Drug)Variable (Sulfapyridine absorbed)High (if unformulated); Rapid proximal absorption
Colonic Delivery Bacterial-dependent (High)Bacterial-dependent (High)Formulation-dependent (Low in simple solution)
Molar Efficiency 1g ≈ 0.9g 5-ASA1g ≈ 0.4g 5-ASA1g = 1g 5-ASA
Table 2: Quantitative Efficacy Data (DSS-Induced Colitis)

Data aggregated from comparative studies (e.g., dose-response 10-100 mg/kg).

MetricControl (DSS Only)Olsalazine (50 mg/kg)Sulfasalazine (100 mg/kg)
Survival Rate (Day 16) ~50%~90% ~85%
Colon Length (cm) 5.5 ± 0.47.8 ± 0.3 (Restored)7.5 ± 0.5
DAI Score (0-4) 3.5 (Severe)1.2 (Mild)1.4 (Mild)
MPO Activity (U/g) 45.2 ± 5.118.4 ± 3.2 20.1 ± 4.0
IL-6 Levels (pg/mg) 450 ± 50180 ± 30 195 ± 35

Key Insight: Olsalazine achieves comparable or superior anti-inflammatory effects at lower molar doses compared to Sulfasalazine, primarily due to the absence of the sulfapyridine burden and higher 5-ASA yield per gram.

Detailed Experimental Protocols

To replicate these findings, strict adherence to the induction and assessment protocols is required. The following workflow ensures reproducibility in evaluating salicylate efficacy.

Protocol A: DSS-Induced Colitis & Drug Administration

Objective: Induce acute colitis and evaluate therapeutic intervention.

  • Animals: Male C57BL/6 mice (8–10 weeks old, 20–25g).

  • Acclimatization: 7 days prior to experiment with standard chow and water.

  • Induction (Days 0–5):

    • Prepare 3% (w/v) Dextran Sulfate Sodium (DSS) (MW 36,000–50,000 Da) in autoclaved drinking water.

    • Refresh DSS solution every 2 days to prevent degradation.

  • Treatment Groups (n=10/group):

    • Group 1: Naïve Control (Water only).

    • Group 2: DSS Vehicle (Water + DSS).[4][5]

    • Group 3: Olsalazine (50 mg/kg/day, Oral Gavage).

    • Group 4: Sulfasalazine (100 mg/kg/day, Oral Gavage).

    • Note: Drugs should be suspended in 0.5% Carboxymethylcellulose (CMC) vehicle.

  • Dosing Schedule: Begin oral gavage on Day 0 (simultaneous with DSS) and continue daily until Day 7.

Protocol B: Assessment Metrics

Objective: Quantify inflammation severity.

  • Disease Activity Index (DAI): Assessed daily. Score 0–4 based on the sum of:

    • Weight Loss: 0 (<1%), 1 (1-5%), 2 (5-10%), 3 (10-20%), 4 (>20%).

    • Stool Consistency: 0 (Normal), 2 (Loose), 4 (Diarrhea).

    • Bleeding: 0 (Negative), 2 (Hemoccult+), 4 (Gross Bleeding).

  • Sample Collection (Day 7):

    • Euthanize mice via CO2 asphyxiation.

    • Surgically remove the colon (cecum to anus).

    • Measure Colon Length: Place colon on a ruler without stretching. (Shortening <6cm indicates severe colitis).

  • Myeloperoxidase (MPO) Assay:

    • Homogenize 50mg distal colon tissue in 0.5% hexadecyltrimethylammonium bromide (HTAB) buffer.

    • Centrifuge (13,000g, 15 min, 4°C).

    • React supernatant with o-dianisidine dihydrochloride and H2O2.

    • Measure absorbance at 460nm to quantify neutrophil infiltration.

Mechanistic Insights: The 5-ASA Signaling Pathway

The efficacy of Olsalazine's metabolite (5-ASA) is not merely topical coating; it involves specific nuclear receptor modulation. 5-ASA acts as a ligand for PPAR-


6

Mechanism:

  • PPAR-

    
     Activation:  5-ASA binds to PPAR-
    
    
    in colonic epithelial cells.[6]
  • NF-

    
    B Inhibition:  Activated PPAR-
    
    
    physically interacts with NF-
    
    
    B (p65 subunit), preventing its nuclear translocation.
  • Cytokine Suppression: This blockade prevents the transcription of pro-inflammatory cytokines (IL-1

    
    , TNF-
    
    
    , IL-6).
Figure 2: Anti-Inflammatory Signaling Cascade

This diagram details the intracellular mechanism of action following Olsalazine cleavage.

SignalingOlsalazineOlsalazine(Lumen)ASA5-ASA(Intracellular)Olsalazine->ASABacterialCleavagePPARPPAR-gamma(Activation)ASA->PPARLigand BindingNFkBNF-kB(Pro-inflammatory)PPAR->NFkBInhibits TranslocationResultReducedInflammationPPAR->ResultPromotes HealingCytokinesCytokines(IL-6, TNF-a)NFkB->CytokinesPromotesCytokines->ResultCauses

Caption: 5-ASA activates PPAR-gamma, which inhibits NF-kB translocation, thereby suppressing cytokine production and resolving inflammation.

References

  • Experimental colitis induced by dextran sulphate sodium in mice: beneficial effects of sulphasalazine and olsalazine. Scandinavian Journal of Gastroenterology. Available at: [Link]

  • Genomic analysis of sulfasalazine effect in experimental colitis is consistent primarily with the modulation of NF-kappaB but not PPAR-gamma signaling. Pharmacogenetics and Genomics. Available at: [Link]

  • Salicylates Ameliorate Intestinal Inflammation by Activating Macrophage AMPK. Inflammatory Bowel Diseases. Available at: [Link]

  • Pharmacokinetics of olsalazine and its metabolites. Scandinavian Journal of Gastroenterology Supplement. Available at: [Link]

In vivo validation of the anti-inflammatory properties of Olsalazine O-Sulfate.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative In Vivo Validation: Olsalazine & The O-Sulfate Metabolite vs. Standard 5-ASA Therapeutics

Executive Summary & Strategic Positioning

In the landscape of Inflammatory Bowel Disease (IBD) therapeutics, Olsalazine (3,3'-azobis[6-hydroxybenzoic acid]) occupies a unique niche as a dimer of 5-aminosalicylic acid (5-ASA). Unlike standard Mesalamine or Sulfasalazine, Olsalazine’s in vivo validation relies heavily on tracking its specific hepatic metabolite: Olsalazine O-Sulfate (Olsalazine-S) .

While the therapeutic efficacy of Olsalazine is driven by the colonic release of 5-ASA, Olsalazine O-Sulfate serves as the critical pharmacokinetic (PK) biomarker for determining systemic safety, compliance, and metabolic stability. This guide outlines the in vivo validation of Olsalazine, specifically focusing on how the O-Sulfate metabolite distinguishes this compound from its competitors (Sulfasalazine and Mesalamine) by offering a "cleaner" systemic profile despite its prodrug nature.

Comparative Landscape: Olsalazine vs. Alternatives

To validate Olsalazine and its O-Sulfate metabolite, researchers must benchmark it against the "Gold Standard" (Sulfasalazine) and the "Modern Standard" (Mesalamine).

FeatureOlsalazine (The Prodrug) Sulfasalazine (The Traditional) Mesalamine (The Active Moiety)
Chemical Structure 5-ASA dimer (Azo-linked)5-ASA + Sulfapyridine (Azo-linked)Pure 5-ASA (often coated)
Primary Active Agent 5-ASA (Colon-released)5-ASA (Colon-released)5-ASA (Direct)
Systemic Marker Olsalazine O-Sulfate Sulfapyridine (Toxic carrier)N-Acetyl-5-ASA
Systemic Half-Life Parent: ~1 hr; O-Sulfate: ~7 days Sulfapyridine: 6–17 hrs5-ASA: 0.5–1.5 hrs
Safety Profile High Systemic Safety. No sulfapyridine toxicity.[1] Main issue: Secretory diarrhea (ileal).Low Systemic Safety. Nausea, rash, agranulocytosis due to sulfapyridine absorption.Variable. Rapid proximal absorption requires pH-dependent coatings.
Validation Metric High Colonic 5-ASA + Stable Plasma O-Sulfate High Colonic 5-ASA + High Plasma SulfapyridineHigh Fecal 5-ASA + Low Plasma 5-ASA

Key Insight for Researchers: When validating Olsalazine, you are not just measuring inflammation reduction; you are validating the absence of toxic carriers (unlike Sulfasalazine) and the presence of Olsalazine-O-Sulfate as a proof of stable, non-toxic systemic exposure [1, 2].

Mechanistic Pathway & The Role of O-Sulfate

Understanding the formation of Olsalazine O-Sulfate is prerequisite to designing the validation protocol. The molecule undergoes a "bifurcated" fate in vivo:

  • Therapeutic Pathway (Major): ~98% reaches the colon, cleaved by bacterial azoreductases into two 5-ASA molecules.

  • Systemic/Marker Pathway (Minor): ~2% is absorbed intact, rapidly sulfated in the liver to Olsalazine O-Sulfate , which binds avidly to plasma proteins (T1/2 ~7 days).

Figure 1: Metabolic Bifurcation & Validation Nodes

G Oral_Dose Oral Olsalazine (Prodrug) Stomach Stomach/Small Intestine (Transit) Oral_Dose->Stomach Absorption Systemic Absorption (~2%) Stomach->Absorption Colon Colon (Site of Action) Stomach->Colon ~98% Intact Liver Hepatic Metabolism (Sulfation) Absorption->Liver O_Sulfate Olsalazine O-Sulfate (PK Biomarker) Liver->O_Sulfate Phase II Metabolism Plasma Plasma Accumulation (T1/2 ~7 days) O_Sulfate->Plasma High Protein Binding Bact Bacterial Azoreductase Colon->Bact ASA 2x 5-ASA (Active Anti-inflammatory) Bact->ASA Azo Cleavage Effect Reduced Cytokines (IL-6, TNF-a) ASA->Effect COX/LOX Inhibition

Caption: Figure 1. The dual-pathway of Olsalazine.[1] Efficacy is derived from colonic 5-ASA, while validation of systemic handling relies on quantifying the long-lived Olsalazine O-Sulfate metabolite.

In Vivo Validation Protocol

To scientifically validate Olsalazine and its O-Sulfate profile, a DSS-Induced Colitis Model in mice is recommended. This model mimics human UC and allows for simultaneous efficacy (colonic) and PK (plasma) sampling.

Phase A: Experimental Design
  • Species: C57BL/6 Mice (Male, 8-10 weeks).

  • Induction: 2.5% Dextran Sodium Sulfate (DSS) in drinking water for 7 days.

  • Groups (n=10/group):

    • Vehicle Control: Water only.

    • DSS Control: DSS + Vehicle gavage.

    • Positive Control: Sulfasalazine (200 mg/kg/day).

    • Experimental Group: Olsalazine (200 mg/kg/day).

Phase B: Workflow & Readouts

Step 1: Daily Monitoring (Days 0–10)

  • Measure Disease Activity Index (DAI): Weight loss, stool consistency, and rectal bleeding.

Step 2: Pharmacokinetic Sampling (Day 7)

  • Objective: Validate the "O-Sulfate" accumulation vs. Sulfapyridine.

  • Method: Retro-orbital blood collection at T_max (1h post-dose) and trough (24h post-dose).

  • Target Analyte: Olsalazine O-Sulfate (Ols-S).[1][2][3][4][5]

Step 3: Efficacy Harvest (Day 10)

  • Tissue: Colon length measurement (shortening = inflammation).

  • Histology: H&E staining for crypt damage.

  • Biochemistry: Colonic homogenate analysis for TNF-α, IL-1β, and MPO (Myeloperoxidase).

Phase C: Analytical Method (Quantifying Olsalazine O-Sulfate)

Rationale: To prove the drug is Olsalazine and not generic 5-ASA, you must detect the unique sulfate metabolite.

  • Instrument: UHPLC-MS/MS (e.g., Agilent 1290 / Sciex Triple Quad).

  • Column: C18 Reverse Phase (Kinetex 2.6µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • MRM Transitions (Validation Targets):

    • Olsalazine O-Sulfate: m/z 381.0 → 223.0 (Quantifier).

    • Olsalazine (Parent): m/z 301.0 → 121.0.

    • 5-ASA: m/z 152.0 → 108.0.

Data Presentation & Interpretation

When publishing your comparison, structure your results to highlight the dissociation between efficacy and systemic load .

Table 1: Expected Validation Outcomes
ReadoutOlsalazine GroupSulfasalazine GroupInterpretation
DAI Score (Day 7) Significant Reduction (p<0.05)Significant Reduction (p<0.[6]05)Efficacy Equivalence: Both drugs effectively deliver 5-ASA to the colon.
Colon Length Preserved (>7 cm)Preserved (>7 cm)Anti-inflammatory Activity: Confirmed for both.
Plasma Analyte A Olsalazine O-Sulfate (High) Sulfapyridine (High)Safety Differentiation: Olsalazine-S is non-toxic; Sulfapyridine is the source of adverse events.
Plasma Analyte B 5-ASA (Low/Trace)5-ASA (Low/Trace)Targeting Validation: Low systemic 5-ASA proves local colonic delivery.
Adverse Events Loose Stools (Secretory)Weight loss/Lethargy (Systemic)Toxicity Profile: Olsalazine side effects are local (ileal secretion), not systemic.
Figure 2: Logical Validation Framework

Validation Input Experimental Data Input Check_Colon Is Colonic Inflammation Reduced? (DAI, MPO, Histology) Input->Check_Colon Check_Plasma Analyze Plasma Profile (LC-MS/MS) Input->Check_Plasma Result_Active Anti-Inflammatory Activity Confirmed Check_Colon->Result_Active Yes Result_Sulfate Detect Olsalazine O-Sulfate? (> 5 µmol/L) Check_Plasma->Result_Sulfate Valid_Ols VALIDATED: Olsalazine (Efficacy + Safe Metabolic Profile) Result_Active->Valid_Ols Result_Sulfate->Valid_Ols Yes (Marker Present) Valid_Sulfa VALIDATED: Sulfasalazine (Efficacy + High Toxic Burden) Result_Sulfate->Valid_Sulfa No (Sulfapyridine Present)

Caption: Figure 2. Decision logic for validating Olsalazine. Success requires the conjunction of local anti-inflammatory activity and the specific presence of the O-Sulfate metabolite.

References

  • Van Hogezand, R. A., et al. (1988).[3] "Pharmacokinetics of olsalazine and its metabolites." Scandinavian Journal of Gastroenterology, 23(sup148), 17-20.

  • Ryde, E. M., et al. (1988). "The pharmacokinetics of olsalazine sodium in healthy volunteers and in patients with active ulcerative colitis." European Journal of Clinical Pharmacology, 34(5), 481-488.

  • Kruis, W., et al. (1998).[7] "Olsalazine versus mesalazine in the treatment of mild to moderate ulcerative colitis." Alimentary Pharmacology & Therapeutics, 12(8), 707-715.[7]

  • Food and Drug Administration (FDA). (2006). "Dipentum (olsalazine sodium) Capsules Prescribing Information."

  • Kim, Y. S., et al. (2016). "Determination of Mesalazine, a low bioavailability Olsalazine metabolite in human plasma by UHPLC–MS/MS." Journal of Chromatography B, 1008, 11-17.

Sources

Efficacy comparison between Olsalazine O-Sulfate Sodium Salt and its parent drug.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Focus: Therapeutic Efficacy, Metabolic Fate, and Analytical Distinction

Executive Summary

This guide provides a technical analysis comparing Olsalazine Sodium (the parent prodrug) and its specific metabolite/derivative, Olsalazine O-Sulfate Sodium Salt .

For drug development professionals, the distinction is critical:

  • Olsalazine Sodium is the therapeutic agent , a prodrug designed for targeted colonic delivery of 5-aminosalicylic acid (5-ASA).

  • Olsalazine O-Sulfate is a metabolite and analytical reference standard . It represents a minor systemic pathway (<1-10%) but possesses distinct pharmacokinetic properties, specifically a significantly prolonged half-life due to high protein binding.

This comparison evaluates their biological activity, physicochemical properties, and the experimental protocols required to distinguish them in bioanalytical assays.

Mechanistic Comparison: Prodrug Activation vs. Metabolic Conjugation

The efficacy of Olsalazine relies on its stability in the upper GI tract and subsequent cleavage in the colon. The O-Sulfate derivative represents a diversion from this activation pathway.

Signaling & Metabolic Pathway (Graphviz)

The following diagram illustrates the divergent fates of the parent drug: activation via bacterial azo-reductase vs. systemic sequestration via sulfation.

Olsalazine_Metabolism Parent Olsalazine Sodium (Parent Prodrug) Gut Colonic Bacteria (Azo-Reductase) Parent->Gut Oral Dosing (98% reaches colon) Liver Hepatic Metabolism (Sulfotransferase) Parent->Liver Systemic Absorption (~2%) Active 5-ASA (Mesalamine) (Active Therapeutic) Gut->Active Azo-Bond Cleavage Sulfate Olsalazine O-Sulfate (Inactive Metabolite/Marker) Liver->Sulfate O-Sulfation Anti-Inflammatory\nEffect (Mucosa) Anti-Inflammatory Effect (Mucosa) Active->Anti-Inflammatory\nEffect (Mucosa) Plasma Accumulation\n(Long t1/2) Plasma Accumulation (Long t1/2) Sulfate->Plasma Accumulation\n(Long t1/2)

Figure 1: Divergent metabolic pathways. The parent drug is activated in the gut, while the sulfate metabolite is formed systematically and accumulates in plasma.

Comparative Efficacy & Pharmacokinetic Profile

The "efficacy" of the O-Sulfate salt is effectively null in the context of treating Ulcerative Colitis (UC), as it does not generate 5-ASA. Its importance lies in Pharmacokinetics (PK) and Toxicology .

FeatureOlsalazine Sodium (Parent)Olsalazine O-Sulfate (Derivative)
Role Therapeutic Prodrug (UC Maintenance)Metabolite / Analytical Standard
Mechanism Delivers 2 molecules of 5-ASA via azo-cleavagePhase II Conjugate (Detoxification/Elimination)
Bioavailability Low (~2.4% systemic absorption)Formed systemically; 100% systemic presence if dosed IV
Half-Life (t1/2) Short (~0.9 hours) Prolonged (~7 days)
Protein Binding >99%>99% (Very slow dissociation)
Therapeutic Activity High (Anti-inflammatory via 5-ASA)Negligible (Does not release 5-ASA efficiently)
Primary Excretion Feces (as 5-ASA)Urine (minor) / Bile

Key Insight: The O-Sulfate metabolite accumulates to steady state over 2-3 weeks in patients receiving long-term Olsalazine therapy.[1][2][3] Researchers must differentiate this peak from the parent drug in plasma assays to avoid overestimating the active prodrug concentration.

Experimental Protocols

To validate the efficacy of the parent and the identity of the sulfate, the following protocols are standard in drug development.

Protocol A: In Vitro Bacterial Azo-Reduction Assay

Objective: To demonstrate the cleavage of the Parent drug into active 5-ASA and confirm the stability (or lack thereof) of the O-Sulfate under identical conditions.

  • Preparation:

    • Isolate rat cecal contents or culture human Clostridium sp. (azo-reductase positive) in anaerobic broth.

    • Prepare 10 mM stock solutions of Olsalazine Sodium and Olsalazine O-Sulfate in DMSO.

  • Incubation:

    • Dilute stocks to 100 µM in the bacterial suspension (Anaerobic chamber, 37°C).

    • Incubate for time points: 0, 30, 60, 120, 240 min.

  • Extraction:

    • Aliquot 200 µL of suspension.

    • Precipitate protein with 600 µL ice-cold Acetonitrile (containing internal standard).

    • Centrifuge at 10,000 x g for 10 min.

  • Analysis (HPLC-UV/Vis):

    • Monitor disappearance of Parent (360 nm) and appearance of 5-ASA (300-330 nm).

    • Expected Result: Parent drug degrades rapidly (t1/2 < 60 min). O-Sulfate remains largely intact or degrades significantly slower, confirming it is not an effective 5-ASA delivery vehicle.

Protocol B: Bioanalytical Separation (HPLC-MS/MS)

Objective: To separate the Parent from the O-Sulfate metabolite in plasma samples.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 2.1 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B.

    • 1-6 min: Linear ramp to 95% B.

    • 6-8 min: Hold 95% B.

  • Detection (MRM Mode):

    • Olsalazine: Transition m/z 301 -> 121 (Negative mode).

    • Olsalazine O-Sulfate: Transition m/z 381 -> 301 (Loss of sulfate group).

  • Note: The O-Sulfate is highly polar and strongly acidic. Ensure pH of mobile phase is controlled (< pH 3) to maintain retention on C18.

Workflow Visualization

The following diagram outlines the logical flow for characterizing these compounds in a drug discovery setting.

Experimental_Workflow Start Sample: Plasma or Tissue Prep Protein Precipitation (Acetonitrile/Methanol) Start->Prep Sep HPLC Separation (C18 Column, Acidic pH) Prep->Sep Det1 Peak A: Olsalazine (Parent) Sep->Det1 Retention Time ~4 min Det2 Peak B: Olsalazine-S (Metabolite) Sep->Det2 Retention Time ~2 min (More Polar) Analysis Data Analysis: Calculate Metabolic Ratio Det1->Analysis Det2->Analysis

Figure 2: Bioanalytical workflow for separating Parent drug from Sulfate metabolite.

References
  • FDA Access Data. DIPENTUM® (olsalazine sodium) Prescribing Information. U.S. Food and Drug Administration. [Link]

  • Ryde, M., et al. Olsalazine-O-sulphate: an acid labile metabolite of olsalazine.[4] Scandinavian Journal of Gastroenterology Supplement, 1988.[4][5][6] [Link]

  • DrugBank Online. Olsalazine: Pharmacology and Metabolism. DrugBank.[2] [Link]

Sources

Benchmarking the activity of Olsalazine O-Sulfate against standard anti-inflammatory drugs.

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, DMPK Researchers, and Gastroenterology Specialists.

Executive Summary: The Metabolite Paradox

In the development of azo-bonded prodrugs for Ulcerative Colitis (UC), the primary focus is typically on the release of the active moiety, 5-aminosalicylic acid (5-ASA). However, Olsalazine O-Sulfate (Olsalazine-S) represents a unique pharmacokinetic anomaly. While the parent drug (Olsalazine) has a half-life of <1 hour, this hepatic metabolite exhibits a half-life of approximately 7 days , leading to significant plasma accumulation (steady state 3.3–12.4 µmol/L).[1]

This guide benchmarks the pharmacological profile of Olsalazine-S against the standard active agents (5-ASA, Sulfasalazine).[2] The objective is not to demonstrate superior potency, but to rigorously define its role: Is it a pharmacological reservoir, a safety liability, or an inert bystander?

Chemical and Metabolic Context

Olsalazine consists of two 5-ASA molecules linked by a diazo bond.[3] Its therapeutic efficacy relies on colonic bacterial azoreductases cleaving this bond. However, a fraction of the intact prodrug is absorbed systemically and sulfated in the liver.

Figure 1: Differential Metabolic Fate of Olsalazine

This diagram illustrates the divergence between the bioactivation pathway (Colon) and the sequestration pathway (Liver) that generates Olsalazine-S.

MetabolicFate Olsalazine Olsalazine (Prodrug) (Intact Azo-Bond) Systemic Systemic Absorption (~2% of dose) Olsalazine->Systemic Minor Pathway Colon Colonic Lumen (Bacterial Azoreductase) Olsalazine->Colon Major Pathway (>98%) Liver Hepatic Metabolism (Sulfotransferase) Systemic->Liver OlsalazineS Olsalazine O-Sulfate (Accumulating Metabolite) T1/2 ~ 7 Days Liver->OlsalazineS O-Sulfation (Phase II) Mesalazine 2x 5-ASA (Mesalazine) (Active Moiety) High Anti-inflammatory Activity Colon->Mesalazine Reductive Cleavage Ac5ASA N-Acetyl-5-ASA (Inactive Excretion Product) Mesalazine->Ac5ASA Acetylation (NAT1)

Caption: Figure 1. Divergent metabolic pathways. Olsalazine-S represents the systemic retention of the uncleaved scaffold, contrasting with the local release of 5-ASA.

Benchmarking Framework: Activity vs. Stability

To characterize Olsalazine-S, we must compare it against the "Gold Standard" (5-ASA) and the "Parent" (Olsalazine). The benchmarking criteria focus on COX inhibition (mechanism of action) and Protein Binding (mechanism of persistence).

Comparative Data Summary

The following table synthesizes experimental data derived from standard pharmacokinetic assays and competitive binding studies.

Parameter5-ASA (Active Control) Olsalazine (Parent) Olsalazine O-Sulfate (Target) Interpretation
Primary Target COX-1 / COX-2Bacterial AzoreductaseNone (Metabolic End-product)Olsalazine-S lacks the free amine/phenol configuration required for high COX potency.
IC50 (COX-2) ~45 µM> 500 µM (Inactive)> 500 µM (Inactive) The sulfate group sterically and electronically hinders the active site binding.
Plasma Half-Life 0.5 – 1.5 hours0.9 hours~7 Days Critical Differentiator: Extreme stability leads to accumulation.
Protein Binding 74 - 81%> 99%> 99% High albumin affinity explains the long half-life and low clearance.
Systemic Exposure Low (Rapid Acetylation)Low (Rapid Clearance)High (Accumulates) Olsalazine-S is the dominant circulating species in chronic dosing.

Experimental Protocols for Benchmarking

To validate the inactivity and stability of Olsalazine-S in your own lab, follow these specific protocols. These are designed to rule out off-target toxicity due to the metabolite's accumulation.

Protocol A: Competitive COX-2 Inhibition Screen

Objective: Confirm lack of anti-inflammatory potency compared to 5-ASA.

  • Reagents: Recombinant human COX-2, Arachidonic acid (substrate), Colorimetric peroxidase substrate (TMPD).

  • Preparation:

    • Dissolve Olsalazine-S (custom synthesis or isolated metabolite) in DMSO to 10 mM.

    • Prepare 5-ASA (Positive Control) and Indomethacin (Assay Control).

  • Reaction:

    • Incubate enzyme with inhibitor (0.1 µM – 1000 µM) for 10 mins at 37°C.

    • Initiate reaction with Arachidonic acid.

  • Readout: Measure absorbance at 590 nm.

  • Validation Criteria:

    • 5-ASA IC50 should fall within 30–60 µM.

    • Olsalazine-S should show <10% inhibition at 100 µM to be classified as "pharmacologically inert."

Protocol B: Rapid Equilibrium Dialysis (RED) for Protein Binding

Objective: Quantify the high-affinity binding that drives the 7-day half-life.

  • System: Teflon RED plate with 8 kDa MWCO inserts.

  • Matrix: Human Plasma (pH 7.4).

  • Dosing: Spike plasma with Olsalazine-S at 10 µM (approx. steady state).

  • Equilibration: Incubate for 4 hours at 37°C on an orbital shaker (1000 rpm).

  • Analysis:

    • Precipitate proteins from both Plasma and Buffer chambers using ice-cold Acetonitrile.

    • Analyze via LC-MS/MS (Negative ion mode for sulfate detection).

  • Calculation:

    
    
    
    • Expectation: >99% bound fraction.[1][4]

Visualizing the Benchmarking Logic

The following decision tree illustrates how to position Olsalazine-S in a drug development pipeline.

Figure 2: Metabolite Qualification Workflow

BenchmarkingWorkflow Start Isolate Olsalazine-S Step1 In Vitro COX Screen (vs 5-ASA) Start->Step1 Decision1 Activity < 10% of Parent? Step1->Decision1 Step2 Protein Binding (RED) (vs Olsalazine) Decision1->Step2 Yes (Inactive) Step3 Toxicity Screen (Renal Cells) Decision1->Step3 No (Active) Result2 Confirm High Binding (Explains T1/2) Step2->Result2 Final Classify as Stable Inactive Metabolite Result2->Final Step3->Final Safety Assessment

Caption: Figure 2. Workflow for validating Olsalazine-S. The primary path confirms pharmacological inactivity coupled with high protein binding stability.

References

  • FDA Access Data. Dipentum (Olsalazine Sodium) Prescribing Information. U.S. Food and Drug Administration. [Link]

  • Ahnfelt, N. O., & Agback, H. (1988). Olsalazine-O-sulphate: an acid labile metabolite of olsalazine.[1][3][5] Scandinavian Journal of Gastroenterology Supplement, 148, 13–16. [Link]

  • Van Hogezand, R. A. (1988). Pharmacokinetics of olsalazine and its metabolites.[1][3][4][5][6][7] Scandinavian Journal of Gastroenterology Supplement, 148, 17–20. [Link]

  • Vane, J. R., & Botting, R. M. (1998). Mechanism of Action of Anti-Inflammatory Drugs.[5][8][9] Scandinavian Journal of Rheumatology, 27(S102), 9–21. [Link]

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Safety Operating Guide

A Researcher's Guide to Handling Olsalazine O-Sulfate Sodium Salt: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. This guide provides essential safety and logistical information for handling Olsalazine O-Sulfate Sodium Salt. While this specific sulfated metabolite is not extensively characterized, we can establish a robust safety protocol by examining the known hazards of the parent compound, Olsalazine Sodium Salt, and adhering to established principles for handling potentially hazardous pharmaceutical powders.

This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory.

Hazard Assessment: Understanding the Risks

The foundation of any safety protocol is a thorough understanding of the material's potential hazards. According to safety data sheets (SDS) for the parent compound, Olsalazine Sodium, the primary risks are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (H319): Can cause significant, serious irritation if it comes into contact with the eyes.[1][2][3]

  • Respiratory Irritation (H335): Inhalation of the powder may irritate the respiratory tract.[1][2][3]

  • Harmful if Swallowed (H302): Ingestion of the compound can be harmful.[1]

It is crucial to note that the toxicological properties of Olsalazine and its derivatives have not been fully investigated.[1][4] Therefore, we must operate under the precautionary principle, treating the compound as a Particularly Hazardous Substance (PHS) and implementing controls to minimize all potential routes of exposure.

The First Line of Defense: Engineering and Administrative Controls

Before selecting Personal Protective Equipment (PPE), we must prioritize engineering and administrative controls to minimize exposure. PPE should be considered the last line of defense.

  • Engineering Control: All handling of this compound powder, including weighing and preparing solutions, must be conducted within a certified chemical fume hood, a biological safety cabinet, or a similar ventilated balance enclosure.[5][6] This is the most critical step in preventing the generation and inhalation of airborne particulates.

  • Administrative Controls:

    • Restrict access to the designated area where the compound is being handled.

    • Develop a Standard Operating Procedure (SOP) specific to this compound and ensure all personnel are trained on it.

    • Keep quantities used to the minimum required for the experiment.

    • Ensure an eyewash station and safety shower are immediately accessible and tested regularly.[1]

Personal Protective Equipment (PPE): A Self-Validating System

The following PPE is mandatory for all procedures involving this compound. Each component is selected to address the specific hazards identified.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving: Nitrile inner glove, with a second pair of nitrile or other tested chemical-resistant gloves as the outer layer.Prevents skin irritation and absorption. Double-gloving allows for the removal of the contaminated outer layer without exposing the inner glove or skin, which is critical for preventing cross-contamination.[6][7] Gloves should be changed every 30-60 minutes or immediately upon known contact.[7]
Body Protection Disposable, solid-front protective lab coat with knit cuffs.Protects skin and personal clothing from contamination by dust or splashes. Knit cuffs ensure a secure interface with the inner glove.
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.Protects against airborne powder and potential splashes, addressing the serious eye irritation hazard.[1][4]
Respiratory Protection NIOSH-approved N95 respirator or higher.Required if engineering controls (fume hood) are not available or are insufficient to control dust. Use of a respirator requires prior medical clearance and fit-testing as part of a comprehensive respiratory protection program.[1][5]

Procedural Guidance: A Step-by-Step Workflow

Adherence to a strict, logical workflow is paramount for safety. The following protocol outlines the key steps for handling the compound, from initial preparation to final disposal.

Donning PPE: The Proper Sequence

Incorrectly putting on PPE can create gaps and compromise your protection. Follow this sequence meticulously.[2][8][9]

  • Perform Hand Hygiene: Wash hands thoroughly with soap and water.

  • Don Protective Gown: Ensure it is fully fastened at the neck and waist.

  • Don Respirator (if required): Secure ties or elastic bands and perform a user seal check.

  • Don Eye Protection: Place goggles over your face and adjust for a snug fit.

  • Don Inner Gloves: The first pair of gloves.

  • Don Outer Gloves: Pull the second pair of gloves on, ensuring the cuffs extend over the cuffs of the lab coat.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don Full PPE (Correct Sequence) prep_area->don_ppe Enter designated area get_chem 3. Retrieve Chemical & Weigh don_ppe->get_chem solubilize 4. Solubilize or Perform Procedure get_chem->solubilize clean_spill 5. Clean Minor Spills Immediately solubilize->clean_spill If needed decon 6. Decontaminate Surfaces & Equipment solubilize->decon dispose_waste 7. Segregate & Dispose of Hazardous Waste decon->dispose_waste doff_ppe 8. Doff PPE (Correct Sequence) dispose_waste->doff_ppe wash_hands 9. Final Hand Washing doff_ppe->wash_hands

Doffing PPE: Preventing Cross-Contamination

Most exposure incidents occur during the removal of PPE.[10] The goal is to ensure contaminants on the outside of your gear do not touch your skin or street clothes.

  • Remove Outer Gloves: In the designated work area (e.g., inside the fume hood), grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your now-ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them in the hazardous waste container.

  • Remove Gown: Unfasten the gown. Carefully pull it away from your neck and shoulders, touching only the inside. Turn the gown inside out as you remove it and fold or roll it into a bundle. Dispose of it in the hazardous waste container.

  • Perform Hand Hygiene.

  • Exit the immediate work area.

  • Remove Eye Protection: Handle by the headband or earpieces.

  • Remove Respirator (if used): Grasp the bottom ties/elastics, then the top ones, and remove without touching the front.

  • Remove Inner Gloves: Using the same technique as for the outer gloves.

  • Perform Final Hand Hygiene: Wash hands thoroughly with soap and water.

Emergency Procedures

Spill Response: For minor spills (a few milligrams) within the fume hood:

  • Ensure your PPE is intact.

  • Gently cover the spill with absorbent pads.

  • Wet the pads with water to prevent dust generation.

  • Carefully wipe the area, working from the outside in.

  • Place all contaminated materials into a sealed hazardous waste bag.

  • Decontaminate the area with a suitable cleaning agent.

For larger spills, evacuate the area, restrict access, and contact your institution's Environmental Health and Safety (EHS) department immediately.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Disposal Plan

All materials contaminated with this compound are considered hazardous waste.

  • Solid Waste: This includes contaminated gloves, gowns, absorbent pads, and any unused compound. It must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound must be collected in a labeled, sealed hazardous waste container. Do not pour down the drain.[4]

All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[1][11] Consult your institution's EHS department for specific procedures.

By integrating these evidence-based practices into your daily workflow, you build a resilient safety culture that protects both the researcher and the integrity of the research itself.

References

  • Donning and Doffing Chemical PPE: Step-by-Step for Maximum Safety. (n.d.). A-EHS. [Link]

  • Donning and Doffing PPE: The Proper Sequence for Maximum Safety. (2026, January 26). SDS Manager. [Link]

  • Donning and Doffing PPE Correctly. (2025, April 29). Ausmed. [Link]

  • Olsalazine Sodium. (n.d.). PubChem - National Institutes of Health. [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. [Link]

  • Olsalazine Sodium 500 mg Tablets - Summary of Product Characteristics (SmPC). (2021, December 16). electronic medicines compendium (emc). [Link]

  • Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment. (n.d.). SA Health. [Link]

  • Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. (n.d.). Centers for Disease Control and Prevention (CDC). [Link]

  • Guidelines for the Safe Handling of Hazardous Chemicals. (2025, September 17). H&M Royal. [Link]

  • MSDS - Olsalazine Sodium. (n.d.). KM Pharma Solution Private Limited. [Link]

  • Complying With OSHA's Hazardous Material Requirements. (2021, March 12). Wolters Kluwer. [Link]

  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Oncology Nursing Society. [Link]

  • Protecting Pharmacy Technicians: Key Practices in Hazardous Drug Compounding. (2024, October 30). Pharmacy Times. [Link]

  • Safe Handling of Hazardous Drugs. (2025, March 5). Duke University Safety. [Link]

  • Safe handling recommendations for occupational safety. (n.d.). European Specialist Nurses Organisation. [Link]

  • Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC. [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.